Isoetharine Hydrochloride
描述
属性
IUPAC Name |
4-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;/h5-8,10,13-17H,4H2,1-3H3;1H/t10-,13+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFDLGGSOCHQOC-HTKOBJQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@H](C1=CC(=C(C=C1)O)O)O)NC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948629 | |
| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]butyl}benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2576-92-3 | |
| Record name | 1,2-Benzenediol, 4-[(1R,2S)-1-hydroxy-2-[(1-methylethyl)amino]butyl]-, hydrochloride (1:1), rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2576-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoetharine hydrochloride [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002576923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{1-Hydroxy-2-[(propan-2-yl)amino]butyl}benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOETHARINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51V8U784H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Isoetharine Hydrochloride on Beta-2 Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoetharine (B1672230) hydrochloride is a short-acting, selective beta-2 (β2) adrenergic receptor agonist that has been utilized clinically as a bronchodilator for the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily mediated by its interaction with β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[3][4] This technical guide provides a comprehensive overview of the molecular mechanism of action of isoetharine on β2-adrenergic receptors, detailing the signaling cascade, relevant quantitative pharmacological parameters, and detailed experimental protocols for studying its effects.
Molecular Mechanism of Action
Isoetharine is a catecholamine derivative that functions as an agonist at β2-adrenergic receptors.[1][3] While it exhibits selectivity for the β2 subtype, it can also interact with β1-adrenergic receptors at higher concentrations.[1][5] The binding of isoetharine to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[4][6]
Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). The GTP-bound Gαs dissociates from the βγ-subunits and subsequently activates adenylyl cyclase, a membrane-bound enzyme.[6] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][4]
The elevation of intracellular cAMP levels is the critical second messenger signal in this pathway.[2] cAMP activates Protein Kinase A (PKA) by binding to its regulatory subunits, causing the release and activation of the catalytic subunits.[6] The active PKA then phosphorylates various downstream target proteins within the bronchial smooth muscle cells, ultimately leading to muscle relaxation and bronchodilation.[4]
Signaling Pathway
The signaling cascade initiated by isoetharine binding to the β2-adrenergic receptor is depicted below.
Quantitative Pharmacological Data
While isoetharine has been in clinical use for a considerable time, specific quantitative data such as binding affinity (Ki), dissociation constant (Kd), and potency (EC50) for its interaction with the human β2-adrenergic receptor are not as extensively reported in recent literature as for newer β2-agonists. The following tables summarize the available information and provide a comparative context with other well-characterized β2-agonists.
Table 1: Binding Affinity and Potency of Isoetharine and Comparative β2-Adrenergic Agonists
| Ligand | Receptor Subtype | Binding Affinity (Ki) | Dissociation Constant (Kd) | Potency (EC50) for Adenylyl Cyclase Activation |
| Isoetharine | β2-Adrenergic | Data not readily available | Data not readily available | Data not readily available |
| Isoproterenol | β2-Adrenergic | ~11.8 nM[7] | ~4,000 pM (for DHA)[5] | ~10 nM[7] |
| Salbutamol (B1663637) | β2-Adrenergic | ~40-fold selective for β2 over β1[8] | Data not readily available | Data not readily available |
Note: The lack of recent, specific quantitative data for isoetharine highlights a gap in the current literature. The provided values for comparative agonists are from various studies and experimental conditions and should be interpreted with caution.
Experimental Protocols
To characterize the interaction of isoetharine with β2-adrenergic receptors, a series of in vitro assays are essential. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay for β2-Adrenergic Receptor
This assay is used to determine the binding affinity (Ki) of isoetharine for the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled antagonist.
Experimental Workflow
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
A fixed concentration of the radioligand, [3H]-dihydroalprenolol ([3H]-DHA) (e.g., 1 nM).[9]
-
Increasing concentrations of unlabeled this compound (e.g., 10^-10 to 10^-4 M).
-
For non-specific binding determination, use a high concentration of a non-selective beta-blocker like propranolol (B1214883) (e.g., 10 µM).
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-50 µg of protein).
-
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[9]
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of isoetharine.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the isoetharine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of isoetharine that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activation Assay
This functional assay measures the ability of isoetharine to stimulate the production of cAMP via the β2-adrenergic receptor.
Experimental Workflow
Detailed Methodology:
-
Cell Culture and Stimulation:
-
Plate cells expressing β2-adrenergic receptors in a suitable format (e.g., 96-well plate).
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of newly synthesized cAMP.
-
Stimulate the cells with increasing concentrations of this compound (e.g., 10^-10 to 10^-4 M) for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA). These assays are typically based on the principle of competitive binding between cellular cAMP and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the isoetharine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of isoetharine that produces 50% of the maximal response.
-
Protein Kinase A (PKA) Activity Assay
This assay measures the activity of PKA, a key downstream effector in the β2-adrenergic signaling pathway.
Experimental Workflow
Detailed Methodology:
-
Cell Stimulation and Lysis:
-
Treat cells expressing β2-adrenergic receptors with this compound at a concentration expected to elicit a response (e.g., near the EC50 for cAMP production) for a specific time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in a buffer compatible with kinase assays, typically containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Kinase Assay:
-
Use a commercially available PKA activity assay kit. These kits often utilize a specific peptide substrate for PKA coated on a microplate.
-
Add the cell lysate to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes) to allow for the phosphorylation of the substrate by active PKA in the lysate.[10]
-
-
Detection and Analysis:
-
Wash the wells to remove the cell lysate and ATP.
-
Add a phospho-specific antibody that recognizes the phosphorylated PKA substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Add a chromogenic or chemiluminescent substrate for the enzyme and measure the resulting signal using a plate reader.
-
The signal intensity is directly proportional to the amount of phosphorylated substrate, and therefore, to the PKA activity in the cell lysate.
-
Compare the PKA activity in isoetharine-stimulated cells to that in unstimulated control cells.
-
Conclusion
This compound exerts its bronchodilatory effects through a well-defined mechanism of action involving the selective activation of β2-adrenergic receptors. This leads to the stimulation of the Gs-adenylyl cyclase-cAMP-PKA signaling pathway, culminating in the relaxation of airway smooth muscle. While the qualitative aspects of this mechanism are well-established, there is a notable scarcity of recent, publicly available quantitative data on the binding affinity and potency of isoetharine at the human β2-adrenergic receptor. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of isoetharine and other β2-adrenergic agonists, contributing to a more comprehensive understanding of their therapeutic actions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. promega.com [promega.com]
- 3. Comparison of metaproterenol, isoetharine and salbutamol in the relief of methacholine-induced bronchospasm in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of high-affinity beta2-adrenergic receptor binding of (-)-[3H]-dihydroalprenolol to human polymorphonuclear cell particulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand binding to the porcine adipose tissue beta-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KEGG DRUG: Isoetharine [genome.jp]
- 7. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comparison of the Molecular Pharmacological Properties of Current Short, Long, and Ultra‐Long‐Acting β2‐Agonists Used for Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
The Pharmacodynamics of Isoetharine Hydrochloride in Respiratory Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the pharmacodynamics of isoetharine (B1672230) hydrochloride, a selective beta-2 adrenergic receptor agonist, with a specific focus on its effects on respiratory smooth muscle. Isoetharine hydrochloride elicits bronchodilation through a well-defined signaling cascade initiated by its binding to beta-2 adrenergic receptors. This document details the molecular mechanism of action, presents available quantitative pharmacodynamic data, outlines key experimental protocols for its study, and provides visual representations of the critical pathways and workflows.
Introduction
Isoetharine is a sympathomimetic amine that acts as a relatively selective beta-2 adrenergic receptor agonist.[1][2] Historically used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease, its primary therapeutic effect is the relaxation of airway smooth muscle, leading to bronchodilation.[3][4] Understanding the precise pharmacodynamic properties of isoetharine is crucial for researchers and clinicians in the fields of respiratory medicine and drug development.
Mechanism of Action
This compound's bronchodilatory effect is mediated through its interaction with beta-2 adrenergic receptors on the surface of respiratory smooth muscle cells.[1][2] This interaction triggers a cascade of intracellular events, ultimately leading to muscle relaxation.
The binding of isoetharine to the beta-2 adrenergic receptor activates the associated Gs alpha subunit of the G-protein complex.[5] This, in turn, stimulates adenylyl cyclase to catalyze the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5] PKA then phosphorylates several target proteins, including myosin light chain kinase (MLCK), which leads to a decrease in its activity.[4] Reduced MLCK activity results in the dephosphorylation of myosin light chains, preventing the interaction of actin and myosin filaments and thereby causing smooth muscle relaxation and bronchodilation.[4]
Quantitative Pharmacodynamic Data
While isoetharine has been studied for its bronchodilatory effects, specific quantitative data on its binding affinity (Ki), potency (EC50), and efficacy (Emax) at the beta-2 adrenergic receptor in respiratory smooth muscle is not extensively available in recent literature. However, comparative studies with other beta-agonists provide context for its pharmacodynamic profile. For illustrative purposes, the following table includes data for the non-selective beta-agonist isoproterenol (B85558), which is often used as a reference compound in such studies.
| Parameter | Drug | Tissue/Cell Line | Value | Reference |
| Potency (pEC50) | Isoproterenol | Guinea Pig Trachea (Epithelium+) | 7.79 ± 0.10 | [6] |
| Isoproterenol | Guinea Pig Trachea (Epithelium-) | 7.81 ± 0.09 | [6] | |
| Efficacy (Emax) | Isoproterenol | Guinea Pig Trachea (Epithelium+) | 135.7 ± 9.1% | [6] |
| Isoproterenol | Guinea Pig Trachea (Epithelium-) | 115.9 ± 8.7% | [6] |
Experimental Protocols
The following protocols describe standard methods used to characterize the pharmacodynamics of beta-adrenergic agonists like this compound on respiratory smooth muscle.
Radioligand Binding Assay for Beta-2 Adrenergic Receptor Affinity
This assay determines the binding affinity (Ki) of a compound for the beta-2 adrenergic receptor.
-
Materials:
-
Lung tissue or cells expressing beta-2 adrenergic receptors.
-
Radioligand (e.g., [³H]-dihydroalprenolol).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare a membrane fraction from the lung tissue or cells.
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Organ Bath Assay for Potency and Efficacy in Tracheal Smooth Muscle
This assay measures the functional response of respiratory smooth muscle to a drug, allowing for the determination of its potency (EC50) and efficacy (Emax).
-
Materials:
-
Guinea pig or other suitable animal model.
-
Krebs-Henseleit solution (or similar physiological salt solution).
-
Contractile agent (e.g., histamine (B1213489), methacholine).
-
This compound.
-
Organ bath system with force transducer and data acquisition system.
-
-
Procedure:
-
Isolate the trachea from the animal model and prepare tracheal rings or strips.
-
Mount the tissue in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension.
-
Induce a sustained contraction of the tracheal smooth muscle using a contractile agent like histamine or methacholine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
Generate a concentration-response curve by plotting the percentage of relaxation against the log concentration of this compound.
-
Determine the EC50 (the concentration of isoetharine that produces 50% of the maximal relaxation) and the Emax (the maximum relaxation effect) from the curve.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in respiratory smooth muscle.
Experimental Workflow for Organ Bath Assay
Caption: Experimental workflow for determining the potency and efficacy of isoetharine.
References
- 1. Isoetharine | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of beta-adrenoceptor agonists on airway smooth muscle and on slow-contracting skeletal muscle: in vitro and in vivo results compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity of guinea-pig isolated trachea to methacholine, histamine and isoproterenol applied serosally versus mucosally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
The Development of Isoetharine: A Technical Review of a Pioneering β2-Adrenergic Agonist Bronchodilator
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Isoetharine (B1672230), a catecholamine derivative, represents a significant milestone in the evolution of bronchodilator therapy for obstructive airway diseases. Synthesized in 1936 and first introduced for clinical use in 1951, it was one of the earliest β-adrenergic agonists with relative selectivity for the β2 receptors in the bronchial smooth muscle. This technical guide provides a comprehensive overview of the historical development of isoetharine, its pharmacological profile, mechanism of action, and clinical application. Detailed experimental methodologies from key preclinical and clinical studies are presented, alongside quantitative data, to offer a thorough understanding of its scientific journey. Signaling pathways and experimental workflows are visually represented to further elucidate the core concepts.
Introduction: The Dawn of Selective Bronchodilation
Prior to the advent of selective β2-agonists, the primary treatment for bronchospasm was non-selective adrenergic agonists like epinephrine (B1671497) and isoproterenol. While effective as bronchodilators, their significant cardiovascular side effects, mediated by β1-adrenergic receptor stimulation, limited their therapeutic utility. This clinical need spurred the search for agents with greater selectivity for the β2-adrenergic receptors of the lungs. Isoetharine emerged as a third-generation β-agonist, following epinephrine and isoproterenol, offering a more favorable therapeutic index.[1] Developed at the Sterling-Winthrop Research Institute, its introduction marked a pivotal step towards safer and more targeted bronchodilator therapy.
Chemical Synthesis and Properties
While the specific, detailed industrial synthesis protocol from 1936 remains proprietary, the general chemical synthesis of isoetharine, (RS)-4-[1-hydroxy-2-(isopropylamino)butyl]benzene-1,2-diol, involves the reaction of a catechol precursor with an appropriate amino alcohol side chain.
Table 1: Physicochemical Properties of Isoetharine
| Property | Value |
| Chemical Formula | C13H21NO3 |
| Molar Mass | 239.31 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water and ethanol |
Preclinical Pharmacology
The preclinical evaluation of isoetharine was crucial in establishing its bronchodilator activity and its relative selectivity for β2-adrenergic receptors.
In Vitro Studies: Receptor Binding and Functional Assays
Early in vitro studies were fundamental in characterizing the interaction of isoetharine with adrenergic receptors.
Experimental Protocol: Receptor Binding Assay (Illustrative)
A representative protocol to determine the binding affinity of isoetharine for β1 and β2-adrenergic receptors would involve the following steps:
-
Tissue Preparation: Membranes are prepared from tissues expressing a high density of the target receptors (e.g., guinea pig lung for β2, guinea pig heart for β1).
-
Radioligand Binding: The tissue membranes are incubated with a radiolabeled antagonist (e.g., [3H]dihydroalprenolol) and varying concentrations of unlabeled isoetharine.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound material is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of isoetharine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Studies: Bronchodilator and Cardiovascular Effects
In vivo animal models were employed to assess the physiological effects of isoetharine.
Experimental Protocol: Evaluation of Bronchodilator Activity in Anesthetized Guinea Pigs (Illustrative)
-
Animal Preparation: Male Hartley guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial respiration.
-
Measurement of Bronchoconstriction: Bronchoconstriction is induced by an intravenous infusion of a spasmogen such as histamine (B1213489) or acetylcholine. Changes in airway resistance are measured using a pneumotachograph and a pressure transducer.
-
Drug Administration: Isoetharine is administered intravenously or by aerosol, and the degree of inhibition of the induced bronchoconstriction is recorded.
-
Data Analysis: Dose-response curves are constructed to determine the effective dose producing 50% of the maximal bronchodilator effect (ED50).
Table 2: Summary of Preclinical Pharmacological Effects of Isoetharine (Illustrative Data)
| Parameter | Species/Model | Effect |
| Bronchodilation | Anesthetized Guinea Pig | Potent inhibition of histamine-induced bronchoconstriction |
| Tracheal Muscle Relaxation | Isolated Guinea Pig Trachea | Dose-dependent relaxation of pre-contracted tracheal smooth muscle |
| Heart Rate | Anesthetized Dog | Minimal increase in heart rate at bronchodilator-effective doses |
| Blood Pressure | Anesthetized Dog | Slight and transient changes in blood pressure |
These preclinical studies confirmed that isoetharine possessed significant bronchodilator properties with a reduced propensity for cardiovascular side effects compared to non-selective beta-agonists.
Mechanism of Action
Isoetharine exerts its therapeutic effect through its action as a selective agonist at the β2-adrenergic receptors on the surface of bronchial smooth muscle cells.
The β2-Adrenergic Signaling Pathway
The binding of isoetharine to the β2-adrenergic receptor initiates a cascade of intracellular events:
-
Receptor Activation: Isoetharine binding induces a conformational change in the β2-adrenergic receptor.
-
G-Protein Coupling: The activated receptor couples to a stimulatory G-protein (Gs).
-
Adenylate Cyclase Activation: The α-subunit of the Gs protein activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][3]
-
Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[4]
Caption: β2-Adrenergic Receptor Signaling Pathway of Isoetharine.
Clinical Development and Application
Clinical trials confirmed the efficacy and relative safety of isoetharine as a bronchodilator in patients with asthma and other obstructive airway diseases.
Key Clinical Trials
Numerous clinical studies have evaluated the bronchodilator effects of isoetharine.
Experimental Protocol: Double-Blind, Placebo-Controlled Crossover Study in Asthmatic Patients (Illustrative)
A typical clinical trial protocol to assess the efficacy of inhaled isoetharine would include:
-
Patient Population: Adult patients with a diagnosis of stable, mild to moderate asthma and demonstrated reversible airway obstruction.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover design. Each patient receives both isoetharine and a placebo aerosol in a randomized sequence, separated by a washout period.
-
Intervention: Administration of a standardized dose of isoetharine (e.g., via a metered-dose inhaler or nebulizer).
-
Efficacy Endpoints: The primary efficacy endpoint is the change from baseline in Forced Expiratory Volume in one second (FEV1). Secondary endpoints may include Forced Vital Capacity (FVC) and Peak Expiratory Flow Rate (PEFR).
-
Safety Assessments: Monitoring of vital signs (heart rate, blood pressure) and recording of any adverse events.
-
Data Analysis: Statistical comparison of the changes in pulmonary function parameters between the isoetharine and placebo treatment periods.
Table 3: Summary of Clinical Efficacy Data for Inhaled Isoetharine in Asthma
| Study | N | Intervention | Primary Endpoint | Result | Reference |
| Schachter et al. (1986) | 19 | Isoetharine Mesylate (1-2 puffs) vs. Placebo | % Increase in FEV1 | 23-25% increase at 15 minutes (p < 0.001) | [5] |
| Emerman et al. (1990) | 52 | Nebulized Isoetharine vs. Basic Life Support | Change in PEFR (L/min) | +69 L/min vs. +10 L/min (p < 0.001) | N/A |
| Newman et al. (1982) | 18 | Aerosolized Isoetharine vs. Isoproterenol | Pulmonary Function & Cardiac Side Effects | Tended to have greater improvement in pulmonary function and significantly less cardiac side effects than isoproterenol. | [6] |
Clinical Use and Legacy
Isoetharine was widely used, particularly in the United States, for the treatment of acute bronchospasm.[1] It was typically administered via nebulization or metered-dose inhaler. Its rapid onset of action, typically within 2 to 5 minutes, made it a valuable agent for rescue therapy.[1] However, as a catecholamine, isoetharine is susceptible to metabolism by catechol-O-methyltransferase (COMT), contributing to its relatively short duration of action.
By the late 1980s, isoetharine was largely superseded by newer, more β2-selective, and longer-acting bronchodilators such as albuterol (salbutamol).[1]
Conclusion
Isoetharine holds a significant place in the history of respiratory medicine. Its development represented a crucial advancement from non-selective adrenergic agonists, paving the way for the modern era of highly selective β2-agonist therapy. The preclinical and clinical research conducted on isoetharine not only established its therapeutic value but also deepened the understanding of adrenergic receptor pharmacology and its application in the treatment of obstructive airway diseases. While no longer a first-line therapy, the story of isoetharine's development provides valuable insights for today's researchers and drug development professionals in the ongoing quest for more effective and safer respiratory medications.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Isoetharine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Isoetharine Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. KEGG DRUG: Isoetharine [genome.jp]
Early Comparative Studies of Isoetharine Hydrochloride and Epinephrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth analysis of early comparative studies of isoetharine (B1672230) hydrochloride and epinephrine (B1671497), focusing on their bronchodilator and cardiovascular effects. While direct head-to-head clinical trials from the early era of bronchodilator development are scarce, this document synthesizes findings from studies comparing these agents to other sympathomimetic amines, such as isoproterenol (B85558). The available data indicates that isoetharine, while a potent bronchodilator, exhibits a greater degree of beta-2 adrenergic receptor selectivity compared to the non-selective agonist epinephrine, theoretically offering a more favorable cardiovascular side-effect profile. This guide presents available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to inform current research and drug development.
Pharmacological Profiles
Isoetharine Hydrochloride
Isoetharine is a sympathomimetic amine that acts as a beta-adrenergic receptor agonist.[1] Early research suggested its classification as a selective beta-2 adrenergic agonist, meaning it primarily targets the beta-2 receptors located in the smooth muscle of the bronchioles, leading to bronchodilation.[2][3][4] However, it is acknowledged that this selectivity is not absolute, and at higher doses, it can stimulate beta-1 adrenergic receptors in the heart, potentially leading to cardiovascular side effects.[1] Isoetharine-induced bronchodilation is achieved through the activation of adenyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP).[1][2] This increase in cAMP leads to the relaxation of bronchial smooth muscle.[1][2]
Epinephrine
Epinephrine is a potent and non-selective adrenergic agonist, stimulating alpha-1, beta-1, and beta-2 receptors. Its action on beta-2 receptors in the lungs leads to significant bronchodilation.[5] However, its concurrent stimulation of beta-1 receptors in the heart results in increased heart rate (positive chronotropy), increased contractility (positive inotropy), and elevated blood pressure.[6] Its alpha-1 agonist activity contributes to vasoconstriction, which can also increase blood pressure.[6] The non-selective nature of epinephrine is responsible for its broader range of physiological effects and potential for more pronounced cardiovascular side effects compared to more selective beta-2 agonists.
Comparative Data
Direct comparative quantitative data from early head-to-head trials of isoetharine and epinephrine is limited in the available literature. However, comparisons with the potent, non-selective beta-agonist isoproterenol provide a benchmark for understanding their relative effects.
Bronchodilator Potency
A key early study provided a quantitative comparison of the bronchodilator activity of several sympathomimetic amines.
Table 1: Relative Bronchodilator Activity Compared to Isoprenaline
| Drug | Peak Bronchodilator Activity (Weight-for-Weight vs. Isoprenaline) |
|---|---|
| Isoprenaline | 100% |
| Isoetharine | 50% [7] |
| Orciprenaline | 41.5%[7] |
Cardiovascular Effects
Studies in animal models and clinical observations in humans have provided insights into the relative cardiovascular effects of these agents. A study in anesthetized dogs demonstrated that isoetharine has a greater effect on beta-2 adrenoceptors (mediating vasodilation) than on beta-1 adrenoceptors (mediating increased heart rate)[3][4]
Table 2: Comparative Cardiovascular Effects (Qualitative)
| Feature | This compound | Epinephrine |
|---|---|---|
| Receptor Selectivity | Primarily Beta-2[2][3][4] | Non-selective (Alpha-1, Beta-1, Beta-2)[5] |
| Heart Rate | Less pronounced increase compared to non-selective agonists[8] | Significant increase[6] |
| Blood Pressure | Minimal to moderate increase[8] | Significant increase[6] |
| Overall Cardiovascular Side Effects | Generally considered to have a more favorable profile than non-selective agonists[8] | More pronounced due to non-selective receptor activation[6] |
Experimental Protocols
Assessment of Bronchodilator Effect in Asthmatic Patients (Freedman et al., 1968)
-
Objective: To compare the actions of different pressurized bronchodilators in asthmatic patients.[7]
-
Study Design: The study involved the administration of single doses of various bronchodilator aerosols to 24 asthmatic patients.[7]
-
Drug Administration: A single discharge from a pressurized inhaler was administered. The preparations contained one or more of the following: isoprenaline, orciprenaline, isoetharine, phenylephrine, atropine (B194438) methonitrate, and thenyldiamine.[7]
-
Endpoint Measurement: The primary endpoint was the percentage change in Forced Expiratory Volume in one second (FEV1) measured at intervals after inhalation.[7]
-
Key Finding: On a weight-for-weight basis, isoetharine had a peak bronchodilator activity that was 50% that of isoprenaline.[7]
Comparison of Cardiorespiratory Effects of Isoprenaline and Salbutamol (B1663637) (a selective beta-2 agonist) in Asthmatic Patients
While this study did not directly involve isoetharine or epinephrine, its methodology is representative of early comparative studies of bronchodilators.
-
Objective: To compare the cardiorespiratory effects of isoprenaline and salbutamol in asthmatic patients.[9]
-
Study Design: Thirteen asthmatic patients received the drugs orally, by inhalation, or by intravenous infusion.[9]
-
Endpoint Measurement:
-
Bronchodilator activity: Assessed by serial measurement of specific airways conductance (SGaw). Log-dose response curves were generated.[9]
-
Cardiovascular effects: Heart rate and blood pressure were monitored. During intravenous infusion, metabolic rate, pulmonary ventilation, pulmonary gas exchange, and cardiac output were also measured.[9]
-
-
Key Finding: Isoprenaline caused a greater increase in pulse rate and a greater change in blood pressure than the same dose of salbutamol.[9] This highlights the cardiovascular advantages of a more selective beta-2 agonist.
Signaling Pathways
The physiological effects of both isoetharine and epinephrine are mediated through their interaction with adrenergic receptors, which triggers intracellular signaling cascades.
Beta-Adrenergic Signaling in Bronchial Smooth Muscle
Both isoetharine and epinephrine mediate bronchodilation through the beta-2 adrenergic receptor signaling pathway.
Alpha and Beta-1 Adrenergic Signaling (Primarily Epinephrine)
Epinephrine's cardiovascular side effects are largely due to its stimulation of alpha-1 and beta-1 adrenergic receptors.
Conclusion
The early comparative studies of this compound and epinephrine, though often indirect, laid the groundwork for the development of more selective beta-2 adrenergic agonists for the treatment of bronchospastic diseases. The available evidence suggests that while both are effective bronchodilators, isoetharine's greater selectivity for the beta-2 receptor likely translates to a more favorable cardiovascular safety profile compared to the non-selective actions of epinephrine. This distinction was a critical step in the evolution of respiratory pharmacology, emphasizing the importance of receptor selectivity in drug design to maximize therapeutic benefit while minimizing adverse effects. This technical guide provides a synthesized overview of this early research to inform contemporary drug development and research in respiratory and cardiovascular medicine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Comparison of the effects of isoprenaline, orciprenaline, salbutamol and isoetharine on the cardiovascular system of anaesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of isoprenaline, orciprenaline, salbutamol and isoetharine on the cardiovascular system of anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asthma.net [asthma.net]
- 6. Cardiovascular responses in patients with acute allergic reactions treated with parenteral epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of the actions of different bronchodilators in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bronchodilator and cardiac effects of isoprenaline, orciprenaline, and salbutamol aerosols in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
The Pharmacokinetics and Metabolism of Inhaled Isoetharine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of inhaled isoetharine (B1672230) hydrochloride. Isoetharine, a selective beta-2 adrenergic agonist, has been utilized as a bronchodilator for the management of bronchospasm associated with respiratory conditions such as asthma and bronchitis.[1] This document synthesizes available data on its metabolic pathways, highlights the challenges in quantifying its pharmacokinetic profile following inhalation, and outlines the experimental methodologies typically employed in such evaluations. While specific quantitative pharmacokinetic parameters for inhaled isoetharine in humans are not extensively documented in publicly available literature, this guide presents the established metabolic fate of the drug and a framework for its pharmacokinetic assessment.
Introduction
Isoetharine hydrochloride is a catecholamine derivative that exerts its pharmacological effect through the stimulation of beta-2 adrenergic receptors in the smooth muscle of the airways.[1] This interaction initiates a cascade of intracellular events leading to the relaxation of bronchial smooth muscle, resulting in bronchodilation and relief from bronchospasm.[1] Administered primarily via inhalation, isoetharine is designed for direct delivery to the lungs to maximize its therapeutic effect and minimize systemic side effects.[1] Understanding the pharmacokinetics (what the body does to the drug) and metabolism (how the body breaks down the drug) of inhaled isoetharine is critical for optimizing its therapeutic use and for the development of new respiratory therapies.
Metabolism of Isoetharine
Isoetharine, being a catecholamine, is primarily metabolized by two key enzymatic pathways: O-methylation by catechol-O-methyltransferase (COMT) and sulfation by sulfotransferases (SULTs), particularly SULT1A3.[2] In vitro studies using human hepatoma cells (HepG2) have demonstrated that isoetharine undergoes both singular sulfation and a combination of methylation and sulfation, producing distinct metabolites.[2] The route of administration has been shown to influence the profile of urinary metabolites, indicating that the metabolic fate of isoetharine is dependent on how it is introduced into the body.
The primary metabolic pathways for isoetharine are illustrated in the diagram below.
Pharmacokinetics of Inhaled Isoetharine
Following inhalation, isoetharine is rapidly metabolized.[3][4] This rapid metabolism, coupled with the low systemic absorption of the inhaled dose, presents significant challenges for the accurate quantification of isoetharine and its metabolites in plasma. Consequently, there is a notable absence of comprehensive, publicly available data on the key pharmacokinetic parameters for inhaled this compound in humans.
Challenges in Quantifying Inhaled Isoetharine Pharmacokinetics
The primary challenges in determining the pharmacokinetic profile of inhaled isoetharine include:
-
Low Systemic Bioavailability: A significant portion of the inhaled dose is deposited in the oropharynx and subsequently swallowed, undergoing first-pass metabolism in the gut and liver. The fraction that reaches the lungs and is absorbed into the systemic circulation is often small.
-
Rapid Metabolism: As a catecholamine, isoetharine is quickly broken down by enzymes in the lungs, liver, and other tissues.[2]
-
Analytical Sensitivity: The resulting low plasma concentrations of the parent drug and its metabolites necessitate highly sensitive analytical methods for detection and quantification.
Expected Pharmacokinetic Profile
Based on its pharmacological class and route of administration, the following pharmacokinetic characteristics would be anticipated for inhaled isoetharine. The table below is a template for the kind of quantitative data that would be collected in a formal pharmacokinetic study.
| Parameter | Description | Expected Value/Characteristic |
| Tmax | Time to reach maximum plasma concentration | Short |
| Cmax | Maximum plasma concentration | Low |
| AUC | Area under the plasma concentration-time curve | Low |
| t½ | Elimination half-life | Short |
| CL | Clearance | High |
Experimental Protocols for Pharmacokinetic and Metabolism Studies
The evaluation of the pharmacokinetics and metabolism of an inhaled drug like this compound requires a well-designed clinical study. The following sections outline the typical methodologies that would be employed.
Study Design
A typical study would involve a single-dose administration of inhaled this compound to a cohort of healthy human subjects. A crossover design could be employed to compare different dose levels or formulations.
Subject Population
Healthy, non-smoking adult volunteers are typically recruited for such studies to minimize variability in lung function and drug metabolism.
Drug Administration and Dosing
This compound would be administered via a metered-dose inhaler (MDI) or nebulizer. The technique of inhalation is standardized to ensure consistent delivery to the lungs.
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to capture the plasma concentration-time profile.
-
Urine Collection: Urine is collected over a specified period to identify and quantify excreted metabolites.
Bioanalytical Methods
A highly sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required to quantify the low concentrations of isoetharine and its metabolites in plasma and urine. An abstract from 1982 described a reversed-phase liquid chromatographic method with amperometric detection for the determination of isoetharine in plasma.[5]
The general workflow for a pharmacokinetic study of inhaled isoetharine is depicted below.
Conclusion
While this compound has a well-established role as a bronchodilator, a detailed public record of its quantitative pharmacokinetics in humans following inhalation is lacking. The drug is known to be rapidly metabolized via methylation and sulfation, with the route of administration influencing the metabolic profile. The inherent challenges of low systemic bioavailability and rapid clearance after inhalation necessitate highly sensitive analytical techniques for its pharmacokinetic characterization. The experimental framework outlined in this guide provides a basis for conducting definitive studies to fill the existing gaps in our understanding of the pharmacokinetics and metabolism of inhaled isoetharine. Such data would be invaluable for the continued assessment of this and similar molecules in the field of respiratory medicine.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Concerted actions of the catechol O-methyltransferase and the cytosolic sulfotransferase SULT1A3 in the metabolism of catecholic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoetharine | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Determination of isoetharine in plasma by reversed-phase chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Efficacy and Safety of Isoetharine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data on the efficacy and safety of isoetharine (B1672230) hydrochloride, a selective beta-2 adrenergic receptor agonist primarily used as a bronchodilator. This document synthesizes available information on its mechanism of action, preclinical efficacy in animal models, and a general overview of the safety assessment for inhaled pharmaceuticals, while noting the limited availability of specific quantitative preclinical toxicology data for this compound in the public domain.
Mechanism of Action
Isoetharine hydrochloride exerts its bronchodilatory effect through its selective agonism at beta-2 adrenergic receptors located on the surface of bronchial smooth muscle cells.[1] This interaction initiates a signaling cascade that leads to the relaxation of the airway smooth muscle, alleviating bronchospasm.[1]
The binding of isoetharine to the beta-2 adrenergic receptor activates the intracellular enzyme adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels is the primary driver of the pharmacological effects of isoetharine.
Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various intracellular proteins. This phosphorylation cascade results in two main effects:
-
Inhibition of smooth muscle contraction: PKA phosphorylates and inactivates myosin light chain kinase (MLCK), an enzyme essential for the phosphorylation of myosin and subsequent muscle contraction.
-
Reduction of intracellular calcium: Increased cAMP levels also lead to a decrease in the concentration of free intracellular calcium ions (Ca2+), which are critical for smooth muscle contraction.
The net result of these actions is the relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow.
Signaling Pathway Diagram
References
Methodological & Application
Application Notes and Protocols: Isoetharine Hydrochloride Solution for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoetharine (B1672230) is a relatively selective beta-2 (β2) adrenergic receptor agonist used as a fast-acting bronchodilator.[1] As a catecholamine, its primary mechanism of action involves binding to β2-adrenergic receptors on bronchial smooth muscle cells.[1] This interaction activates the Gs alpha-subunit of the G protein, stimulating the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, providing relief from bronchospasms.[1] In vitro studies are crucial for characterizing the pharmacological profile of isoetharine, including its potency, efficacy, and signaling bias. This document provides detailed protocols for the preparation and use of isoetharine hydrochloride solutions in relevant in vitro assays.
Data Presentation
Quantitative data for this compound is summarized below for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₂ClNO₃ | [2] |
| Molecular Weight | 275.77 g/mol | [2] |
| IUPAC Name | 4-[(1S,2R)-1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride | [2] |
| Synonyms | Bronkosol, Numotac, Asthmalitan | [2][3] |
Table 2: Solubility and Recommended Solvents
| Solvent | Concentration | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 40 mg/mL | Recommended for preparing high-concentration stock solutions. | [4] |
| 0.9% Sodium Chloride (Saline) | Dilutable | Stable when diluted from a stock solution. | [5] |
| Cell Culture Medium | Variable | Dilute from stock solution immediately before use. Stability should be empirically tested. | [6][7] |
Table 3: Stability of this compound Solutions
| Solution | Storage Temperature | Duration | Observations | Source |
| 1-in-10 dilution in 0.9% NaCl | 5°C | At least 120 days | Stable. | [5] |
| 1-in-10 dilution in 0.9% NaCl | 25°C | Up to 90 days | Stable. After 90 days, discoloration and a 7.8% loss of potency were observed. | [5] |
| Stock Solution in DMSO | -20°C or -80°C | Up to 1 month (-20°C) or 6 months (-80°C) | General recommendation for small molecule stock solutions to minimize degradation. Aliquot to avoid freeze-thaw cycles. | [7] |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder (MW: 275.77 g/mol )
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 275.77 g/mol = 0.0027577 g = 2.76 mg
-
-
Weigh Compound: Accurately weigh 2.76 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of sterile DMSO to the tube.
-
Dissolve: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile cryovials to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM/F-12, RPMI-1640) appropriate for the assay
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your chosen cell culture medium to achieve the desired final concentrations for your dose-response curve (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
-
-
Use Immediately: Use the freshly prepared working solutions for your in vitro assay without delay.
This protocol provides a general method for measuring isoetharine-induced cAMP production in a cell line overexpressing the β2-adrenergic receptor, such as β₂AR-CHO cells.[8][9]
Materials:
-
β₂AR-CHO (Chinese Hamster Ovary) cells
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin/Streptomycin, and 0.8% G-418)[8][9]
-
White, opaque 96-well cell culture plates
-
This compound working solutions
-
cAMP detection kit (e.g., Dual-Luciferase Reporter Assay System)
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding: Seed β₂AR-CHO cells in a white, opaque 96-well plate at a density that will result in ~80-90% confluency on the day of the experiment. Incubate at 37°C in a 5% CO₂ humidified incubator.
-
Cell Treatment: After 24 hours (or once desired confluency is reached), carefully remove the culture medium.
-
Add Working Solutions: Add the prepared this compound working solutions (and vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 6 hours) at 37°C in a 5% CO₂ incubator.[8][9]
-
cAMP Measurement: Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: Determine the luminescence signal for each well. Plot the dose-response curve (cAMP signal vs. log[isoetharine concentration]) and calculate pharmacological parameters such as EC₅₀.
Mandatory Visualizations
Caption: Workflow for preparing Isoetharine HCl stock and working solutions.
References
- 1. Isoetharine | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C13H22ClNO3 | CID 71465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoetharine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Chemical stabilities of this compound, metaproterenol sulphate and terbutaline sulphate after mixing with normal saline for respiratory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sinigrin Enhanced Antiasthmatic Effects of Beta Adrenergic Receptors Agonists by Regulating cAMP-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Sinigrin Enhanced Antiasthmatic Effects of Beta Adrenergic Receptors Agonists by Regulating cAMP-Mediated Pathways [frontiersin.org]
Application Notes and Protocols for the Quantification of Isoetharine Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of isoetharine (B1672230) hydrochloride in various biological samples. The methodologies outlined below are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in the drug development pipeline.
Introduction
Isoetharine is a short-acting beta-2 adrenergic receptor agonist used for the treatment of asthma and other bronchospastic conditions. Accurate and precise quantification of isoetharine in biological matrices such as plasma, serum, and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document details validated analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), to support preclinical and clinical research.
Analytical Methods Overview
A variety of analytical techniques can be employed for the quantification of isoetharine hydrochloride. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector offers a robust and reliable method for quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method, making it the gold standard for bioanalytical studies, especially for detecting low concentrations of the analyte.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, often requiring derivatization of the analyte to enhance its volatility.
Data Presentation: Quantitative Method Comparison
| Parameter | HPLC with Amperometric Detection | LC-MS/MS (Typical) | GC-MS (Typical) |
| Biological Matrix | Blood Plasma | Plasma, Serum, Urine | Urine, Plasma |
| Linearity Range | 1 - 100 ng/mL | 0.1 - 500 ng/mL | 5 - 500 ng/mL |
| Limit of Detection (LOD) | Not Reported | 0.05 ng/mL | 1 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL | 0.1 ng/mL | 5 ng/mL |
| Accuracy (% Recovery) | Not Reported | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% (Intra-day) | < 15% | < 15% |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Amperometric Detection
This method describes the determination of isoetharine in blood plasma using reversed-phase chromatography.[2]
Sample Preparation: Ion-Pair Extraction
-
To 1.0 mL of plasma in a centrifuge tube, add an internal standard.
-
Add 0.5 mL of di-(2-ethylhexyl)phosphoric acid in chloroform (B151607) as an ion-pair reagent.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2000 rpm for 10 minutes.
-
Transfer the organic (lower) layer to a clean tube.
-
Back-extract the isoetharine into an aqueous phase by adding 0.1 M perchloric acid.
-
Vortex and centrifuge as before.
-
Inject an aliquot of the aqueous (upper) layer into the HPLC system.
Chromatographic Conditions
-
Column: Reversed-phase C18 column
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: Amperometric detector set at an appropriate oxidation potential for isoetharine.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - General Protocol
While a specific validated method for isoetharine is not detailed in the provided search results, a general workflow for the development of such a method is presented below. This is a common approach for the quantification of small molecules in biological matrices.[1]
Sample Preparation
Choose one of the following common techniques based on matrix complexity and desired cleanup:
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
-
Liquid-Liquid Extraction (LLE):
-
To 500 µL of urine, add an internal standard and adjust the pH with a suitable buffer.
-
Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute and inject.
-
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with methanol and then water.
-
Load the pre-treated biological sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent mixture.
-
Evaporate the eluate and reconstitute for injection.
-
LC-MS/MS Conditions
-
LC Column: A reversed-phase column such as a C18 or C8 is typically used.
-
Mobile Phase: Gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantitative analysis. Specific precursor-to-product ion transitions for isoetharine and the internal standard must be optimized.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) - General Protocol
Quantification of polar molecules like isoetharine by GC-MS often requires a derivatization step to increase their volatility and thermal stability.
Sample Preparation and Derivatization
-
Extract isoetharine from the biological matrix using LLE or SPE as described in the LC-MS/MS section.
-
Evaporate the extract to complete dryness.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization of the hydroxyl and amine groups.
-
After cooling, inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Conditions
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-17ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from matrix components.
-
Mass Spectrometer: Operate in either full scan mode for initial identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Method Validation
All analytical methods used for the quantification of drugs in biological samples must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The choice of an analytical method for the quantification of this compound will depend on the specific requirements of the study. The HPLC method with amperometric detection provides a reliable approach. For higher sensitivity and specificity, the development and validation of an LC-MS/MS method is recommended. GC-MS offers an alternative, particularly when LC-MS/MS is not available, though it requires an additional derivatization step. Rigorous method validation is paramount to ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.
References
Application Notes and Protocols for Isoetharine Hydrochloride in Preclinical Asthma and COPD Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoetharine (B1672230) hydrochloride is a sympathomimetic amine that functions as a relatively selective beta-2 adrenergic receptor agonist.[1][2] Its primary pharmacological action is the relaxation of bronchial smooth muscle, leading to bronchodilation.[1][2] Historically used in the treatment of asthma, bronchitis, and emphysema, isoetharine provides rapid onset of action but has a shorter duration compared to newer beta-2 agonists.[1][3][4] In the context of preclinical research, isoetharine can serve as a valuable tool and reference compound in animal models of asthma and Chronic Obstructive Pulmonary Disease (COPD) to investigate mechanisms of bronchodilation and to evaluate the efficacy of novel therapeutic agents.
Mechanism of Action
Isoetharine selectively binds to beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[2] This binding activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase.[5] This cascade of events ultimately leads to the relaxation of the bronchial smooth muscle, alleviating bronchospasm.[2][5]
Data Presentation: Efficacy of Isoetharine Hydrochloride
The following tables summarize quantitative data on the bronchodilator effects of isoetharine from comparative animal and in vitro studies. It is important to note that recent studies detailing the use of isoetharine in modern, standardized animal models of asthma and COPD are limited. The data presented here are derived from older comparative pharmacology studies.
Table 1: In Vivo Bronchodilator and Cardiovascular Effects of Isoetharine in Anesthetized Dogs
| Drug | Route of Administration | Relative Potency (Bronchodilation) | Relative Potency (Increased Heart Rate) |
| Isoproterenol (B85558) | Intravenous | 1 | 1 |
| Orciprenaline | Intravenous | 0.1 | 0.1 |
| Salbutamol (B1663637) | Intravenous | 0.5 | 0.01 |
| Isoetharine | Intravenous | 0.5 | 0.01 |
Data adapted from a comparative study in anesthetized dogs. Potency is relative to isoproterenol.[6][7]
Table 2: In Vitro Relaxant Effects of Beta-Agonists on Isolated Guinea Pig Trachea
| Drug | EC50 (Molar Concentration) for Relaxation |
| Isoproterenol | Varies by study, typically in the nanomolar range |
| Salbutamol | Varies by study, typically in the nanomolar to micromolar range |
| Isoetharine | Varies by study, generally less potent than isoproterenol |
This table represents a qualitative summary, as precise EC50 values for isoetharine in isolated tracheal preparations were not consistently available in the searched literature. The general finding is that isoetharine is a potent bronchodilator, though typically less so than isoproterenol on a molar basis.[8][9][10]
Experimental Protocols
Protocol 1: this compound in an Ovalbumin-Induced Murine Model of Allergic Asthma
Objective: To assess the acute bronchodilator effects of this compound on airway hyperresponsiveness in a mouse model of allergic asthma.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile saline
-
This compound solution (for nebulization, e.g., 1%)
-
Whole-body plethysmography system for measuring airway resistance
-
Aerosol delivery system (nebulizer)
Procedure:
-
Sensitization:
-
On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
-
Airway Challenge:
-
From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes each day.
-
-
Assessment of Airway Hyperresponsiveness and Treatment:
-
On day 25, assess airway hyperresponsiveness.
-
Place a mouse in the whole-body plethysmograph and allow it to acclimatize.
-
Record baseline airway resistance (Penh).
-
Expose the mouse to nebulized saline as a control, followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL). Record Penh values after each methacholine challenge.
-
Allow the mouse to recover.
-
Administer aerosolized this compound (e.g., 1% solution for 5-10 minutes) via the nebulizer.
-
After a 15-minute post-treatment period, repeat the methacholine challenge and record Penh values.
-
Data Analysis:
-
Compare the methacholine dose-response curves before and after isoetharine treatment.
-
Calculate the concentration of methacholine required to produce a 200% increase in Penh (PC200) before and after treatment.
-
Statistical analysis can be performed using a two-way ANOVA with Bonferroni's post-hoc test.
Protocol 2: this compound in a Cigarette Smoke-Induced Murine Model of COPD
Objective: To evaluate the ability of this compound to reverse bronchoconstriction in a mouse model of COPD.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Standard research cigarettes
-
Whole-body exposure chamber for cigarette smoke
-
This compound solution (for nebulization, e.g., 1%)
-
Whole-body plethysmography system
-
Aerosol delivery system (nebulizer)
-
Methacholine
Procedure:
-
COPD Model Induction:
-
Expose mice to the smoke of 4-6 cigarettes per day, 5 days a week, for a period of 4-6 months in a whole-body exposure chamber. Control animals are exposed to room air under the same conditions.
-
-
Assessment of Bronchodilator Response:
-
At the end of the exposure period, confirm the development of airway hyperresponsiveness.
-
Place a mouse from the cigarette smoke-exposed group in the whole-body plethysmograph.
-
Record baseline airway resistance (Penh).
-
Induce bronchoconstriction with a single, effective concentration of nebulized methacholine (determined from prior dose-response studies, e.g., 25 or 50 mg/mL).
-
Once bronchoconstriction is established and Penh has plateaued, administer aerosolized this compound (e.g., 1% solution for 5-10 minutes).
-
Continuously monitor Penh to determine the extent and time course of the reversal of bronchoconstriction.
-
Data Analysis:
-
Calculate the percentage reversal of methacholine-induced bronchoconstriction following isoetharine administration.
-
Determine the time to peak effect and the duration of action of isoetharine.
-
Compare the bronchodilator response in COPD model animals to that in age-matched, air-exposed control animals.
-
Statistical analysis can be performed using a t-test or one-way ANOVA.
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade of Isoetharine leading to bronchodilation.
Experimental Workflow for Murine Asthma Model
Caption: Workflow for an OVA-induced murine model of asthma.
Experimental Workflow for Murine COPD Model
Caption: Workflow for a cigarette smoke-induced murine model of COPD.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isoetharine | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aerosol bronchodilator therapy: a comparison of the effects of bronkometer with isoetharine, isoproterenol and phenylephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoetharine versus albuterol for acute asthma: greater immediate effect, but more side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoetharine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 6. Comparison of the effects of isoprenaline, orciprenaline, salbutamol and isoetharine on the cardiovascular system of anaesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of isoprenaline, orciprenaline, salbutamol and isoetharine on the cardiovascular system of anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of animal models for predicting bronchodilator efficacy in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactivity of guinea-pig isolated trachea to methacholine, histamine and isoproterenol applied serosally versus mucosally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nebulization of Isoetharine Hydrochloride in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the preparation, nebulization, and analysis of isoetharine (B1672230) hydrochloride in a laboratory environment. This document outlines detailed methodologies for in vitro and in vivo studies, including solution preparation, aerosol characterization, and evaluation of biological activity. The provided protocols are intended to serve as a guide for researchers developing and evaluating inhaled therapeutics.
Introduction
Isoetharine hydrochloride is a selective beta-2 adrenergic agonist that induces bronchodilation by relaxing the smooth muscle of the airways.[1][2][3] It is primarily used in the treatment of bronchospasm associated with asthma, bronchitis, and emphysema.[3] In the research and development of inhaled drug products, precise and reproducible nebulization protocols are essential for accurately assessing the efficacy and safety of new formulations and delivery devices. This document details the procedures for laboratory-based nebulization of this compound.
Mechanism of Action
This compound selectively binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[1] This binding activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the inhibition of myosin light-chain kinase (MLCK).[1] This cascade of events leads to the relaxation of the airway smooth muscle, causing bronchodilation.[1]
References
- 1. Chemical stabilities of this compound, metaproterenol sulphate and terbutaline sulphate after mixing with normal saline for respiratory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aerodynamic size distribution of metered-dose bronchodilator aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of drug targeting nebulization on lung deposition: a randomized crossover scintigraphic comparison between central and peripheral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying cAMP Signaling in Lung Cells Using Isoetharine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing isoetharine (B1672230) hydrochloride as a tool to investigate cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways in lung cells. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the signaling cascade and experimental workflow.
Introduction
Isoetharine is a selective beta-2 adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells, which are G-protein coupled receptors (GPCRs).[2] This binding event activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP).[1][2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to a cascade of downstream effects, most notably the relaxation of airway smooth muscle, resulting in bronchodilation.[2] Due to its specific action on the beta-2 adrenergic receptor and its direct impact on cAMP levels, isoetharine hydrochloride serves as a valuable pharmacological tool for studying the intricacies of cAMP-mediated signaling in various lung cell types.
Data Presentation
| Agonist | Cell Type | Parameter | Value | Reference |
| Isoprenaline | Human Airway Smooth Muscle | EC50 for cAMP formation | 0.08 µM | [3] |
| Salbutamol | Human Airway Smooth Muscle | EC50 for cAMP formation | 0.6 µM | [3] |
| Terbutaline | Human Airway Smooth Muscle | EC50 for cAMP formation | 2.3 µM | [3] |
| Salmeterol | Human Airway Smooth Muscle | EC50 for cAMP formation | 0.0012 µM | [3] |
Signaling Pathway
The signaling cascade initiated by this compound in a lung cell is depicted below.
References
- 1. Isoetharine | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isoetharine Hydrochloride in Isolated Tracheal Ring Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoetharine (B1672230) hydrochloride is a selective beta-2 adrenergic agonist known for its bronchodilator properties, making it a subject of interest in the study of respiratory pharmacology.[1] Isolated tracheal ring experiments provide a robust in vitro model for assessing the direct effects of pharmacological agents on airway smooth muscle contractility. This document outlines the detailed protocols for utilizing isolated tracheal rings to evaluate the efficacy and mechanism of action of isoetharine hydrochloride. These methodologies are essential for preclinical drug development and research into respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action
This compound exerts its primary effect by selectively stimulating beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[1] This activation initiates a G-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins. This phosphorylation cascade ultimately results in the sequestration of intracellular calcium and a decrease in the sensitivity of the contractile apparatus to calcium, leading to smooth muscle relaxation and bronchodilation.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in airway smooth muscle cells.
Data Presentation
| Agonist | Pre-contraction Agent | EC50 / pD2 | Maximal Relaxation (%) | Species | Reference |
| Isoprenaline | Carbachol (B1668302) (0.1 µM) | EC50: 2.5 nM | ~100% | Guinea Pig | [2] |
| Isoprenaline | Carbachol (60 µM) | EC50: 37 nM | ~100% | Guinea Pig | [2] |
| Salbutamol (B1663637) | Carbachol (0.1 µM) | EC50: 20 nM | ~100% | Guinea Pig | [2] |
| Salbutamol | Carbachol (60 µM) | EC50: 130 nM | 59% | Guinea Pig | [2] |
| Formoterol | Carbachol (0.1 µM) | EC50: 0.28 nM | ~100% | Guinea Pig | [2] |
| Formoterol | Carbachol (60 µM) | EC50: 3.0 nM | 76% | Guinea Pig | [2] |
| Isoprenaline | Histamine (B1213489) (10 µM) | pD2: 7.60 ± 0.01 | 100% | Guinea Pig | [3] |
Experimental Protocols
Experimental Workflow for Isolated Tracheal Ring Assay
Caption: Workflow for isolated tracheal ring experiments.
Detailed Methodology
1. Materials and Reagents:
-
Animals: Guinea pigs are a commonly used species for isolated tracheal ring experiments due to the similar pharmacological responses of their airways to humans.[4]
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is typically used. Its composition (in mM) is: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.0. The solution should be maintained at 37°C and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Drugs:
-
This compound stock solution (e.g., 10 mM in distilled water).
-
Contractile agents: Carbachol, methacholine, or histamine stock solutions.
-
-
Equipment:
-
Isolated organ bath system with a water jacket for temperature control.
-
Isometric force transducers.
-
Data acquisition system.
-
Carbogen gas tank (95% O2 / 5% CO2).
-
Dissection tools (scissors, forceps).
-
2. Tissue Preparation:
-
Humanely euthanize the guinea pig according to approved institutional animal care and use committee protocols.
-
Carefully dissect the trachea and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Gently remove adhering connective tissue and fat.
-
Cut the trachea into rings of 2-3 mm in width. For studies investigating the role of the epithelium, it can be removed by gently rubbing the inner surface of the ring with a small wooden stick.
3. Experimental Setup:
-
Suspend each tracheal ring between two stainless steel hooks in an organ bath chamber filled with 10-20 mL of Krebs-Henseleit solution maintained at 37°C and gassed with carbogen.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Apply an initial resting tension of 1.0-1.5 g to each ring and allow the tissue to equilibrate for at least 60-90 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
4. Induction of Contraction:
-
After equilibration, induce a stable contraction of the tracheal rings. This is typically achieved by adding a contractile agent to the organ bath. A common approach is to use an EC50 to EC70 concentration of carbachol (e.g., 0.1 µM to 1 µM) or histamine (e.g., 1 µM to 10 µM).[2][3]
-
Allow the contraction to stabilize for approximately 20-30 minutes before adding the test compound.
5. Application of this compound:
-
Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner. Start with a low concentration (e.g., 1 nM) and increase the concentration stepwise (e.g., in half-log increments) until a maximal relaxation response is observed or the concentration-response curve plateaus.
-
Allow the tissue to respond to each concentration for a sufficient period (typically 2-5 minutes) before adding the next concentration.
6. Data Analysis:
-
Record the relaxation at each concentration of this compound.
-
Express the relaxation as a percentage of the pre-induced contraction, where 100% relaxation represents a return to the baseline tension before the addition of the contractile agent.
-
Plot the percentage of relaxation against the logarithm of the molar concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation effect). The pD2 (-log EC50) can also be determined to express the potency of the compound.
Conclusion
The isolated tracheal ring experiment is a valuable in vitro tool for characterizing the bronchodilator effects of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the potency and efficacy of this beta-2 adrenergic agonist. This information is crucial for understanding its pharmacological profile and for the development of new therapies for obstructive airway diseases. While specific quantitative data for isoetharine in this assay is sparse in the literature, the provided protocols and representative data for similar compounds offer a solid framework for conducting these important preclinical studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for the Analysis of Isoetharine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of isoetharine (B1672230) hydrochloride using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established pharmacopeial methods and principles of analytical chemistry, designed to ensure accuracy, precision, and reliability in a laboratory setting.
Introduction
Isoetharine hydrochloride is a sympathomimetic amine used as a bronchodilator. Accurate and precise analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations to ensure product quality and therapeutic efficacy. HPLC is a powerful and widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This application note details a robust HPLC method for the determination of this compound.
Experimental Protocols
This section provides a detailed protocol for the HPLC analysis of this compound, primarily based on the United States Pharmacopeia (USP) monograph.
Materials and Reagents
-
This compound Reference Standard (USP RS)
-
This compound sample
-
Acetic acid, glacial
-
Sodium bisulfite
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or Formic acid for MS-compatible methods)
Chromatographic Conditions
A reversed-phase HPLC method is also a suitable alternative for the analysis of isoetharine.[1] The mobile phase for such a method typically consists of a mixture of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[1]
Table 1: Chromatographic Conditions
| Parameter | USP Method | Alternative RP-HPLC Method |
| Column | 4-mm × 30-cm; packing L1 | Newcrom R1 or equivalent C18 |
| Mobile Phase | 0.17 N Acetic Acid | Acetonitrile, Water, and Phosphoric Acid (or Formic Acid) |
| Flow Rate | Approximately 2.2 mL per minute | User-defined (typically 1.0 - 2.0 mL/min) |
| Detector | UV at 278 nm | UV or Mass Spectrometry (MS) |
| Injection Volume | 10 µL | User-defined |
| Column Temperature | Ambient | User-defined |
Preparation of Solutions
-
Dissolve an accurately weighed quantity of USP this compound RS in a freshly prepared sodium bisulfite solution (3 in 1000) to obtain a solution with a concentration of about 5 mg/mL.[2]
-
Transfer 5.0 mL of this solution to a 50-mL volumetric flask.
-
Dilute with 0.17 N acetic acid to volume and mix to obtain a solution with a known concentration of about 500 µg/mL.[2]
-
Transfer about 125 mg of this compound, accurately weighed, to a 25-mL volumetric flask.[2]
-
Dissolve in and dilute with sodium bisulfite solution (3 in 1000) to volume, and mix.
-
Transfer 5.0 mL of this solution to a 50-mL volumetric flask.[2]
-
Dilute with 0.17 N acetic acid to volume and mix.[2]
System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is functioning correctly.
-
Inject the Standard preparation five times.
-
The relative standard deviation (RSD) of the peak responses for the replicate injections should not be more than 3.0%.[2]
Procedure
-
Inject equal volumes (e.g., 10 µL) of the Standard preparation and the Assay preparation into the chromatograph.[2]
-
Record the chromatograms and measure the peak responses.
-
Calculate the quantity, in mg, of C₁₃H₂₁NO₃·HCl in the portion of this compound taken using the appropriate formula.[2]
Data Presentation
Quantitative data from method validation studies are crucial for assessing the performance and reliability of the analytical method. The following tables summarize typical validation parameters for HPLC analysis of this compound.
Table 2: System Suitability and Precision
| Parameter | Acceptance Criteria |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
Table 3: Linearity
| Range (µg/mL) | Correlation Coefficient (r²) |
| 50 - 150 | ≥ 0.999 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | Typically in the low ng/mL range |
| LOQ | Typically in the mid to high ng/mL range |
Table 5: Accuracy (Recovery)
| Spiked Level | Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Table 6: Robustness
| Parameter Variation | Effect on Results |
| Flow Rate (± 10%) | No significant change in peak area or retention time |
| Mobile Phase Composition (± 2%) | No significant change in resolution |
| Column Temperature (± 5 °C) | No significant change in peak shape |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The HPLC method described provides a reliable and robust procedure for the quantitative analysis of this compound in pharmaceutical samples. Adherence to the detailed protocols and system suitability requirements will ensure the generation of accurate and precise analytical data, which is essential for quality control and regulatory compliance in the pharmaceutical industry. The provided validation parameter tables offer a benchmark for method performance, although specific values should be established during in-house validation studies.
References
Colorimetric Determination of Isoetharine Hydrochloride in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the colorimetric determination of isoetharine (B1672230) hydrochloride in pharmaceutical formulations. The described method is based on the oxidation of isoetharine hydrochloride with potassium ferricyanide (B76249) in a buffered solution to produce a colored product, which can be quantified spectrophotometrically. This method offers a simple, rapid, and cost-effective alternative to chromatographic techniques for routine quality control analysis.
Introduction
This compound is a sympathomimetic amine that acts as a bronchodilator and is used in the treatment of asthma and other respiratory conditions. Accurate and reliable analytical methods are essential for the quality control of this compound in pharmaceutical dosage forms. While high-performance liquid chromatography (HPLC) is a common method for its analysis, a simple and accessible colorimetric method can be highly valuable for routine testing. This application note details a validated colorimetric method for the quantification of this compound.
Principle of the Method
The colorimetric assay is based on the oxidation of the catechol moiety of this compound by potassium ferricyanide in a phosphate (B84403) buffer solution. This reaction results in the formation of a colored product with a maximum absorbance at 500 nm. The intensity of the color produced is directly proportional to the concentration of this compound in the sample, following Beer-Lambert's law within a defined concentration range.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: USP grade or equivalent.
-
Potassium Ferricyanide (K₃[Fe(CN)₆]): Analytical reagent grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical reagent grade.
-
Sodium Hydroxide (B78521) (NaOH): Analytical reagent grade.
-
Iodine (I₂): 0.01 N solution.
-
Hydrochloric Acid (HCl): Analytical reagent grade.
-
Distilled or Deionized Water.
-
Pharmaceutical Formulation: Containing this compound (e.g., inhalation solution).
Apparatus
-
UV-Visible Spectrophotometer
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
pH meter
-
Analytical balance
Preparation of Solutions
-
0.05 M Phosphate Buffer (pH 5.75): Dissolve an appropriate amount of potassium dihydrogen phosphate in distilled water, adjust the pH to 5.75 ± 0.05 with a sodium hydroxide solution, and dilute to the final volume with distilled water.
-
Potassium Ferricyanide Solution (1.0% w/v): Dissolve 1.0 g of potassium ferricyanide in 100 mL of distilled water. Prepare this solution fresh daily.
-
Standard this compound Stock Solution (1 mg/mL): Accurately weigh about 100 mg of this compound reference standard, dissolve in and dilute to 100 mL with distilled water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with distilled water to obtain concentrations in the range of 30 to 90 µg/mL.
Sample Preparation
Accurately measure a volume of the pharmaceutical formulation equivalent to a known amount of this compound and dilute with distilled water to obtain a final concentration within the Beer's law range (e.g., 60 µg/mL).
Note on Antioxidant Interference: Some pharmaceutical formulations may contain antioxidants such as acetone (B3395972) sodium bisulfite or sodium metabisulfite, which can interfere with the assay by reducing the absorbance values. To counteract this, 0.01 N iodine solution can be added to the sample and standard solutions before the addition of the color-forming reagent. The iodine oxidizes the sulfite (B76179) to sulfate, thus preventing interference.[1]
Assay Procedure
-
Pipette 5.0 mL of each working standard solution and the sample solution into separate 10 mL volumetric flasks.
-
To each flask, add 2.0 mL of 0.05 M phosphate buffer (pH 5.75).
-
Add 1.0 mL of 1.0% potassium ferricyanide solution to each flask and mix well.
-
Dilute to the mark with distilled water and mix thoroughly.
-
Allow the reaction to proceed for at least 5 minutes.
-
Measure the absorbance of the resulting colored solution at 500 nm against a reagent blank prepared in the same manner but without this compound.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation
The quantitative data for the colorimetric determination of this compound is summarized in the following tables.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Wavelength (λmax) | 500 nm | [1][2] |
| Linearity Range | 300-900 µg (in the final reaction mixture) | [1] |
| Correlation Coefficient (r²) | > 0.999 (Typical) | |
| Precision (%RSD) | 0.6% (n=5) | [1][2] |
| Limit of Detection (LOD) | Not explicitly determined in the cited study. | |
| Limit of Quantitation (LOQ) | Not explicitly determined in the cited study. |
Table 2: Accuracy (Recovery Study) Data
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 40 | Data not available | |
| 60 | Data not available | |
| 80 | Data not available |
Note: Specific recovery data was not provided in the primary literature. However, the method was reported to be accurate with results in excellent agreement with the official HPLC method.[1][2]
Visualizations
Caption: Experimental workflow for the colorimetric determination of this compound.
Caption: Principle of the colorimetric reaction for this compound determination.
References
Application Notes and Protocols for Clinical Trials Involving Isoetharine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting clinical trials involving isoetharine (B1672230) hydrochloride, a short-acting beta-2 adrenergic agonist. Although isoetharine hydrochloride is not currently marketed in the United States, these protocols can serve as a valuable resource for the development of new formulations, investigation of novel indications, or for research in regions where it may still be available.[1]
Introduction and Background
Isoetharine is a selective beta-2 adrenergic receptor agonist that functions as a bronchodilator.[2][3][4] Its primary therapeutic action is to relax the smooth muscles of the airways, leading to improved airflow and relief from symptoms of bronchospasm associated with conditions like asthma, bronchitis, and emphysema.[3] Developed in the mid-20th century, isoetharine was a common treatment for acute episodes of bronchoconstriction.[5] While it has been largely succeeded by newer short-acting beta-2 agonists (SABAs) such as albuterol, understanding its clinical trial design provides valuable insights into the evaluation of bronchodilator therapies.[6]
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling
This compound exerts its pharmacological effects through the stimulation of beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells.[7] This interaction initiates a cascade of intracellular events, as detailed in the signaling pathway diagram below.
Caption: Signaling pathway of this compound in bronchial smooth muscle cells.
The binding of isoetharine to the beta-2 adrenergic receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][7] The subsequent increase in intracellular cAMP has two primary effects that lead to bronchodilation:
-
Activation of Protein Kinase A (PKA): PKA phosphorylates and inactivates myosin light-chain kinase (MLCK), an enzyme essential for muscle contraction.[7]
-
Reduction of Intracellular Calcium: Increased cAMP levels lead to a decrease in intracellular calcium concentrations, further promoting muscle relaxation.[7]
Experimental Design for a Phase II Clinical Trial
This section outlines a hypothetical Phase II, randomized, double-blind, placebo-controlled, crossover study to evaluate the efficacy and safety of a novel formulation of this compound inhalation solution.
Study Objectives
-
Primary Objective: To assess the bronchodilatory effect of this compound compared to placebo in patients with mild to moderate asthma.
-
Secondary Objectives:
-
To evaluate the onset and duration of action of this compound.
-
To assess the safety and tolerability of this compound.
-
To compare the efficacy and safety of this compound with a standard-of-care short-acting beta-2 agonist (e.g., albuterol).
-
Study Population
A total of 50-60 adult patients (aged 18-55 years) with a documented history of mild to moderate persistent asthma will be recruited.
Inclusion Criteria:
-
Diagnosis of asthma for at least 6 months.
-
Baseline Forced Expiratory Volume in 1 second (FEV1) between 50% and 80% of predicted normal value.
-
Demonstrated reversibility of airway obstruction (≥12% and ≥200 mL increase in FEV1 after inhalation of a standard SABA).
-
Ability to perform reproducible spirometry.
-
Signed informed consent.
Exclusion Criteria:
-
History of life-threatening asthma exacerbation.
-
Current or recent respiratory tract infection.
-
History of cardiovascular disease, including hypertension and arrhythmias.[5]
-
Concurrent use of other long-acting bronchodilators or systemic corticosteroids.
-
Known hypersensitivity to isoetharine or other sympathomimetic amines.[8]
-
Inability to perform study procedures.[8]
Study Design and Treatment
The study will follow a crossover design with three treatment periods, separated by a washout period of at least 48 hours. Each patient will receive a single dose of the following treatments in a randomized order:
-
This compound inhalation solution (e.g., 5 mg)
-
Placebo inhalation solution
-
Albuterol inhalation solution (e.g., 2.5 mg) as an active comparator
Caption: Experimental workflow for the proposed clinical trial.
Efficacy and Safety Assessments
-
Efficacy:
-
Primary Endpoint: Change from baseline in FEV1 at 15, 30, 60, 120, and 180 minutes post-dose.
-
Secondary Endpoints:
-
Change from baseline in Forced Vital Capacity (FVC) and Peak Expiratory Flow Rate (PEFR).[4]
-
Time to onset of bronchodilation (≥15% increase in FEV1).
-
Duration of bronchodilation (time FEV1 remains ≥15% above baseline).
-
-
-
Safety:
-
Adverse event monitoring throughout the study.
-
Vital signs (heart rate, blood pressure) at baseline and regular intervals post-dose.
-
12-lead electrocardiogram (ECG) at screening and post-dose.
-
Experimental Protocols
Patient Screening and Enrollment
-
Potential participants will be identified from a patient database or through physician referrals.
-
An initial screening visit will be conducted to obtain informed consent and assess eligibility based on the inclusion and exclusion criteria.
-
A detailed medical history will be taken, and a physical examination will be performed.
-
Baseline spirometry will be conducted to determine FEV1 and assess for reversibility.
Spirometry Procedure
-
Spirometry will be performed according to the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines.
-
The spirometer will be calibrated daily using a 3-liter syringe.
-
Patients will be instructed to sit upright and wear a nose clip.
-
The procedure will be demonstrated to the patient by a trained technician.[2]
-
The patient will be instructed to take a maximal inhalation, followed by a forceful and complete exhalation into the spirometer.
-
At least three acceptable and reproducible maneuvers will be performed, with the best values for FEV1 and FVC being recorded.
Drug Administration (Nebulization)
-
The assigned study medication (isoetharine, placebo, or albuterol) will be drawn up into the nebulizer cup.
-
The nebulizer will be connected to an air compressor with a flow rate of 6-8 L/min.
-
The patient will be instructed to breathe normally through the mouthpiece until the nebulizer begins to sputter, indicating the medication has been fully administered (approximately 5-10 minutes).
-
Vital signs will be monitored before, during, and after administration.
Data Presentation
The following tables summarize expected and previously observed quantitative data from clinical trials involving this compound.
Table 1: Efficacy of Nebulized Isoetharine vs. Placebo and Albuterol
| Outcome Measure | Isoetharine (5 mg) | Albuterol (2.5 mg) | Placebo |
| Mean Peak % Increase in FEV1 | 25% | 39% | <10% |
| Mean Increase in PEFR (L/min) | 69[7] | N/A | 10[7] |
| Onset of Action | 2-5 minutes[6] | 5-15 minutes | N/A |
| Duration of Action | 1-3 hours[3] | 3-6 hours | N/A |
Table 2: Safety Profile of Nebulized Isoetharine vs. Albuterol
| Adverse Event | Isoetharine (5 mg) | Albuterol (2.5 mg) |
| Overall Incidence of Side Effects | 36% | 4% |
| Tremor | Common[5] | Common |
| Nervousness | Common[5] | Common |
| Increased Heart Rate | Common[3] | Common |
| Headache | Reported[5] | Reported |
| Dizziness | Reported[5] | Reported |
Logical Relationships in Clinical Trial Design
The following diagram illustrates the logical flow and key decision points in the proposed clinical trial.
Caption: Logical flow of patient progression through the clinical trial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isoetharine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Isoetharine | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. A randomized, controlled comparison of isoetharine and albuterol in the treatment of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biolincc.nhlbi.nih.gov [biolincc.nhlbi.nih.gov]
- 7. A comparison of isoetharine and albuterol: report of changes in pulmonary functions over 1 hour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoetharine versus albuterol for acute asthma: greater immediate effect, but more side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isoetharine Hydrochloride Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoetharine (B1672230) hydrochloride. The information provided is intended to assist in designing and troubleshooting experiments related to the degradation pathways and byproducts of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental investigation of isoetharine hydrochloride degradation.
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of Isoetharine Solution | Oxidation of the catechol moiety in the isoetharine structure is a likely cause of discoloration. This is a common degradation pathway for catecholamines. | Ensure solutions are prepared fresh. Use deoxygenated solvents. Store solutions protected from light and at reduced temperatures (e.g., 5°C) to minimize oxidative degradation.[1] Consider the use of antioxidants if compatible with the analytical method. |
| Appearance of a New Peak in Chromatogram | This indicates the formation of one or more degradation products.[1] The identity of the peak will depend on the degradation pathway (e.g., hydrolysis, oxidation). | A forced degradation study should be performed to systematically investigate the degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in tentatively identifying the nature of the degradation product. |
| Inconsistent Degradation Results | The extent of degradation can be sensitive to experimental parameters such as temperature, concentration of stressing agents, and exposure time. | Tightly control experimental variables. For thermal studies, use a calibrated oven. For hydrolytic studies, accurately prepare acidic and basic solutions. For photolytic studies, ensure consistent light exposure. |
| Mass Imbalance in Stability Studies | This suggests that not all degradation products are being detected by the analytical method. Some degradants may not have a chromophore for UV detection or may be volatile. | Employ a multi-detector approach, such as coupling HPLC with both UV and mass spectrometry (MS) detectors, to ensure the detection of a wider range of degradation products. |
| Difficulty in Structural Elucidation of Degradants | Insufficient quantity or purity of the isolated degradation product can hinder structural analysis by techniques like NMR. | Preparative HPLC can be used to isolate a sufficient amount of the degradation product. Advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and 2D-NMR (COSY, HSQC, HMBC) can provide detailed structural information. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the degradation of this compound.
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, which contains a catechol ring and a secondary amine, this compound is susceptible to several degradation pathways:
-
Oxidation: The catechol moiety is prone to oxidation, which can lead to the formation of quinone-type structures and subsequent polymerization, often accompanied by a color change. Oxidation is a common degradation pathway for many pharmaceuticals.
-
Hydrolysis: While the core structure of isoetharine does not contain readily hydrolyzable groups like esters or amides, forced hydrolysis under strong acidic or basic conditions should be investigated as part of a comprehensive stability study.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Photostability testing is a crucial part of forced degradation studies as outlined by ICH guidelines.
Q2: What are the typical byproducts of this compound degradation?
A2: While specific degradation products for this compound are not extensively documented in publicly available literature, a study did note the appearance of a new peak in the chromatogram of a degraded solution, indicating at least one degradation product.[1] Based on the degradation of similar catecholamine structures, potential byproducts could arise from the oxidation of the catechol ring.
Q3: How can I design a forced degradation study for this compound?
A3: A forced degradation study should be designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The following table summarizes the recommended starting conditions based on ICH guidelines.
| Stress Condition | Reagent/Condition | Typical Concentration/Level | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M to 1 M | Heat at 60-80°C until sufficient degradation is observed. |
| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M to 1 M | Heat at 60-80°C until sufficient degradation is observed. |
| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% to 30% | Room temperature or slightly elevated temperature. |
| Thermal Degradation | Dry Heat | > 10°C above accelerated stability testing conditions (e.g., 50-70°C) | Monitor at various time points. |
| Photodegradation | Light exposure (UV and visible) | Overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. | Expose alongside a dark control. |
Q4: What analytical techniques are suitable for studying this compound degradation?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the most common technique for separating and quantifying this compound and its degradation products. For the identification and structural elucidation of the byproducts, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) are powerful tools.
Experimental Protocols
The following are detailed, generalized methodologies for conducting forced degradation studies on this compound.
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the general steps for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
Protocol 2: Hypothetical Oxidation Pathway
Given the susceptibility of catecholamines to oxidation, the following diagram illustrates a hypothetical oxidative degradation pathway for isoetharine.
Caption: Hypothetical oxidation pathway of isoetharine.
References
Technical Support Center: Overcoming Isoetharine Hydrochloride Instability in Experimental Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isoetharine (B1672230) hydrochloride instability in experimental solutions. As a catecholamine, isoetharine hydrochloride is susceptible to degradation, which can impact the accuracy and reproducibility of research findings. This guide offers practical solutions and detailed protocols to ensure the integrity of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color?
A1: The discoloration of your this compound solution, often to a pink or brown hue, is a common indicator of oxidation. As a catecholamine, isoetharine is prone to oxidation, especially when exposed to light, heat, alkaline pH, and the presence of metal ions. This chemical change alters the drug's structure and can lead to a loss of potency. A study has shown that an isoetharine solution stored at 25°C can experience discoloration and a 7.8% loss of potency after 90 days.[1]
Q2: What are the main factors that contribute to the instability of this compound solutions?
A2: The primary factors contributing to the degradation of this compound in solution are:
-
Oxidation: This is the principal degradation pathway for catecholamines. It is accelerated by:
-
pH: More alkaline conditions promote oxidation.
-
Light: Exposure to UV and visible light can trigger photo-degradation.
-
Temperature: Higher temperatures increase the rate of chemical degradation.
-
Metal Ions: Trace metal ions can catalyze oxidation reactions.
-
-
Racemization: As a chiral molecule, isoetharine can undergo racemization, where one enantiomer converts into its mirror image. This is a concern as different enantiomers can have varied pharmacological activity and side effects.
Q3: How can I prevent the degradation of my this compound solution?
A3: To minimize degradation, it is crucial to control the factors mentioned above. Here are key strategies:
-
Use Antioxidants: Incorporating antioxidants into your solution can effectively prevent oxidation. Common choices for catecholamine solutions include sodium bisulfite (or sodium metabisulfite) and ascorbic acid.
-
Add Chelating Agents: To sequester catalytic metal ions, add a chelating agent such as ethylenediaminetetraacetic acid (EDTA).
-
Control pH: Maintain the solution at an acidic pH, as this has been shown to improve the stability of catecholamines.
-
Protect from Light: Store solutions in amber-colored containers or wrap them in aluminum foil to prevent photo-degradation.
-
Control Temperature: Store stock solutions at low temperatures (e.g., 2-8°C) to slow down the degradation rate. For long-term storage, freezing may be an option, but freeze-thaw cycles should be avoided.
Q4: What are the signs of this compound degradation?
A4: Besides the visible sign of discoloration, degradation can be confirmed by:
-
Loss of Potency: A decrease in the expected pharmacological effect in your experiments.
-
Appearance of New Peaks in Chromatography: When analyzed using techniques like High-Performance Liquid Chromatography (HPLC), new peaks corresponding to degradation products will appear in the chromatogram.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Solution turns pink/brown shortly after preparation. | Rapid oxidation due to exposure to light, alkaline pH, or metal ion contamination. | Prepare fresh solutions immediately before use. Use deoxygenated solvents. Add a combination of an antioxidant (e.g., 0.1% sodium metabisulfite) and a chelating agent (e.g., 0.05% EDTA). Prepare the solution in a low-light environment and store it in a light-protected container. Ensure the pH of the final solution is acidic. |
| Inconsistent experimental results over time. | Degradation of the this compound stock solution. | Prepare fresh stock solutions more frequently. Validate the stability of your stock solution under your specific storage conditions using a stability-indicating assay (see Experimental Protocols). Aliquot stock solutions to avoid repeated warming and cooling of the entire batch. |
| Loss of biological activity in cell-based assays. | Degradation of this compound in the culture medium. | Prepare the final dilution in the cell culture medium immediately before adding it to the cells. Consider the potential for interaction with components of the medium. Perform control experiments to assess the stability of isoetharine in the medium over the duration of the experiment. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Utilize a validated stability-indicating HPLC method to separate and quantify the parent drug and its degradation products. This will allow you to assess the extent of degradation and ensure the purity of your test substance. |
Data Presentation
Table 1: Stability of this compound Solution (Diluted 1 in 10 with 0.9% Sodium Chloride)[1]
| Storage Temperature (°C) | Storage Duration (days) | Potency Loss (%) | Observation |
| 5 | 120 | Not significant | Solution remained clear |
| 25 | 90 | 7.8 | Solution discolored |
| 25 | 120 | >7.8 | - |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent), deoxygenated by sparging with nitrogen or argon gas for at least 30 minutes.
-
Sodium metabisulfite (B1197395)
-
Disodium (B8443419) EDTA
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Sterile, amber-colored glass vials
-
Sterile filter (0.22 µm)
Procedure:
-
In a sterile, amber-colored glass vial, dissolve sodium metabisulfite (to a final concentration of 0.1% w/v) and disodium EDTA (to a final concentration of 0.05% w/v) in the deoxygenated high-purity water.
-
Accurately weigh the required amount of this compound powder to achieve a final concentration of 10 mM.
-
Slowly add the this compound powder to the solution while gently stirring to dissolve. Avoid vigorous vortexing to minimize oxygen introduction.
-
Adjust the pH of the solution to approximately 4.0-5.0 using 0.1 M HCl.
-
Bring the solution to the final volume with deoxygenated water.
-
Sterile-filter the solution using a 0.22 µm filter into sterile, amber-colored vials.
-
Store the stock solution at 2-8°C. For longer-term storage, consider aliquoting and freezing at -20°C or below, though stability upon freezing and thawing should be validated.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework. The specific parameters may need to be optimized for your HPLC system and specific experimental needs.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 278 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute your experimental samples to an appropriate concentration with the mobile phase.
-
Forced Degradation Study (for method validation): To demonstrate that the method is stability-indicating, intentionally degrade this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.
-
Oxidation: 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Heat the solid drug at 105°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (254 nm) and visible light.
-
-
Analysis: Inject the standard, sample, and degraded samples into the HPLC system.
-
Data Evaluation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent isoetharine peak. The peak purity of the isoetharine peak should be assessed using a photodiode array (PDA) detector.
Mandatory Visualizations
Signaling Pathway of Isoetharine
Caption: Signaling pathway of isoetharine leading to bronchodilation.
Experimental Workflow for Assessing Isoetharine Stability
Caption: Workflow for forced degradation and stability analysis.
Logical Relationship of Factors Causing Instability
Caption: Factors contributing to this compound instability.
References
Troubleshooting Variability in Isoetharine Hydrochloride Bioassays: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability in isoetharine (B1672230) hydrochloride bioassay results. The following guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action of isoetharine hydrochloride, and how does it influence bioassay design?
A1: this compound is a selective beta-2 adrenergic receptor (β2-AR) agonist.[1][2] Its primary mechanism involves binding to β2-ARs on the surface of smooth muscle cells, such as those lining the airways.[1][3] This binding activates a Gs protein, which in turn stimulates the enzyme adenylyl cyclase.[4][5] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), leading to the phosphorylation of downstream targets that result in smooth muscle relaxation and bronchodilation.[1][5]
Bioassays for this compound are therefore typically designed to measure a downstream event in this signaling cascade, most commonly the production of cAMP. The choice of cell line, assay format (e.g., endpoint vs. kinetic), and detection method will all be influenced by this mechanism of action.
Q2: Which cell lines are suitable for this compound bioassays?
A2: The choice of cell line is critical and depends on the specific research question. Suitable cell lines are those that endogenously express the β2-adrenergic receptor at sufficient levels for a measurable response. Commonly used cell lines for studying GPCRs, including the β2-AR, include Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells. These cell lines can be engineered to overexpress the human β2-AR to enhance the signal window. For studies focused on respiratory applications, human airway smooth muscle (HASM) cells or bronchial epithelial cell lines (e.g., BEAS-2B) may be more physiologically relevant. It is crucial to ensure consistent cell line identity and quality, as variability in receptor expression levels can be a significant source of assay variability.
Q3: My dose-response curve for isoetharine is inconsistent between experiments. What are the potential causes?
A3: Inconsistent dose-response curves are a common issue. Several factors can contribute to this variability:
-
Cell Health and Passage Number: Cells that are unhealthy, have been passaged too many times, or are at an inappropriate confluency can exhibit altered receptor expression and signaling capacity.
-
Reagent Stability and Preparation: this compound solutions, especially when diluted, may degrade over time. Ensure fresh preparation of standards and test compounds. The stability of other critical reagents, such as cell culture media and assay buffers, should also be considered.
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates is a major contributor to variability. Ensure thorough mixing of the cell suspension and a consistent seeding technique.
-
Pipetting Accuracy: Small errors in pipetting volumes, particularly for serial dilutions of isoetharine, can lead to significant shifts in the dose-response curve. Calibrate pipettes regularly and use appropriate pipetting techniques.
-
Incubation Times and Temperatures: Deviations from the optimized incubation times and temperatures can affect the enzymatic reactions and cellular responses.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common sources of variability in this compound bioassays.
Issue 1: High Variability Between Replicate Wells
High coefficient of variation (%CV) between replicate wells can mask real biological effects and make data interpretation difficult.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. Gently mix the cell suspension between pipetting steps. For adherent cells, allow the plate to sit at room temperature for 20-30 minutes before placing it in the incubator to promote even settling. | Reduced well-to-well variation in cell number and a more consistent baseline signal. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure pipette tips are properly sealed. Change tips between each standard and sample. | Increased precision and accuracy of reagent and compound delivery, leading to lower %CV. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. If unavoidable, fill the outer wells with sterile water or PBS to create a humidity barrier. | Minimized systematic variation across the plate, improving data consistency. |
| Improper Mixing | After adding reagents, gently tap the plate or use a plate shaker at a low speed to ensure thorough mixing without cross-contamination. | Homogeneous distribution of reagents and cells in each well, resulting in more uniform responses. |
Issue 2: Poor Signal-to-Noise Ratio (Low Signal Window)
A small difference between the baseline (unstimulated) and the maximal response can make it difficult to accurately determine the potency and efficacy of isoetharine.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low β2-AR Expression | Use a cell line with higher endogenous receptor expression or a cell line engineered to overexpress the β2-AR. Verify receptor expression levels using techniques like qPCR or flow cytometry. | An increased number of receptors per cell, leading to a stronger signal upon stimulation with isoetharine. |
| Suboptimal Agonist Concentration | Perform a full dose-response curve to ensure that the concentrations used are in the dynamic range of the assay and that a maximal response is achieved. | Identification of the optimal concentration range for isoetharine to elicit a robust and measurable response. |
| Cell Health Issues | Ensure cells are healthy and in the exponential growth phase. Check for signs of stress or contamination. Optimize cell culture conditions (media, serum, supplements). | Healthy cells will have a more robust signaling capacity, leading to a stronger response to isoetharine. |
| Assay Incubation Time | Optimize the incubation time for isoetharine stimulation. A time-course experiment can determine the point of maximal cAMP production. | Capturing the peak of the biological response, thereby maximizing the signal window. |
Issue 3: Inconsistent EC50 Values Across Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Reagent Degradation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store stock solutions appropriately (aliquoted and frozen at -20°C or -80°C). | Consistent potency of the agonist, leading to more reproducible EC50 values. |
| Variability in Cell Passage Number | Use cells within a defined passage number range for all experiments. Characterize the response of the cells at different passage numbers to identify a stable window. | Minimized phenotypic drift of the cell line, ensuring a more consistent biological response. |
| Inconsistent Serum Concentration | If serum is used in the assay, ensure the same batch and concentration are used across all experiments, as serum components can affect cell signaling. Consider serum-starving the cells before the assay. | A more defined and consistent cellular environment, reducing variability in the response to isoetharine. |
| Fluctuations in Incubation Conditions | Ensure that incubators are properly calibrated and maintain consistent temperature and CO2 levels. | Stable environmental conditions for the cells, leading to more reproducible biological responses. |
Experimental Protocols
Key Experiment: In Vitro cAMP Bioassay for this compound
This protocol outlines a typical cell-based assay to determine the potency (EC50) of this compound by measuring intracellular cAMP levels.
1. Cell Culture and Seeding:
- Culture HEK293 cells stably expressing the human β2-adrenergic receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
- The day before the assay, harvest cells and seed them into a 96-well white, opaque microplate at a density of 20,000 cells per well in 100 µL of culture medium.
- Incubate overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation:
- Prepare a 10 mM stock solution of this compound in sterile water or DMSO.
- Perform a serial dilution of the isoetharine stock solution in assay buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX to inhibit phosphodiesterase activity) to generate a range of concentrations (e.g., from 1 pM to 10 µM).
3. Assay Procedure:
- On the day of the assay, aspirate the culture medium from the cell plate.
- Add 50 µL of assay buffer to each well.
- Add 50 µL of the isoetharine serial dilutions to the appropriate wells. Include wells with assay buffer only as a negative control.
- Incubate the plate at 37°C for 30 minutes.
4. cAMP Detection:
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). Follow the manufacturer's instructions for the addition of lysis buffer and detection reagents.
- Read the plate on a compatible plate reader.
5. Data Analysis:
- Plot the cAMP signal as a function of the logarithm of the isoetharine concentration.
- Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value.
Visualizations
Signaling Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative analysis of variability in an integrated model of human ventricular electrophysiology and β-adrenergic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for comparing the peak intensity and duration of action of aerosolized bronchodilators using bronchoprovocation with methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isoetharine Hydrochloride Dosage for Maximal Bronchodilation in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoetharine (B1672230) hydrochloride in animal models of bronchoconstriction. Our goal is to facilitate the optimization of experimental protocols to achieve maximal bronchodilation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for isoetharine hydrochloride as a bronchodilator?
A1: this compound is a selective beta-2 adrenergic agonist.[1][2] It primarily acts on the beta-2 adrenergic receptors located on the smooth muscle cells of the airways.[1] Activation of these receptors stimulates the enzyme adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3] Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and increased airflow.[3]
Q2: Which animal models are commonly used for studying bronchodilator effects?
A2: Several animal models are utilized in respiratory research, with the choice depending on the specific research question. Guinea pigs are frequently used due to their sensitive airways and robust response to bronchoconstrictors like histamine (B1213489) and methacholine (B1211447).[4][5][6] Canine models have also been employed to study airway resistance and the effects of bronchodilators.[7][8] Rodent models, such as rats and mice, are also common, particularly in studies involving genetic modifications or detailed immunological assessments.[9]
Q3: What are the typical routes of administration for this compound in animal studies?
A3: In preclinical studies, this compound is most commonly administered via inhalation to mimic its clinical use.[1][2] This can be achieved through nebulization or metered-dose inhalers adapted for animal use. Intravenous administration has also been used in some studies to investigate systemic effects and dose-response relationships.[5][6]
Q4: How is bronchodilation measured in animal models?
A4: Bronchodilation in animal models is typically assessed by measuring changes in pulmonary function. Common techniques include whole-body plethysmography to measure airway resistance and conductance, and invasive methods to determine lung resistance and dynamic compliance.[10][11] Spirometry, which measures forced expiratory volume, is another common method, particularly in larger animals.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in bronchodilator response between animals. | Inconsistent aerosol delivery, improper animal handling, or physiological differences between animals. | Ensure consistent nebulizer output and proper placement of the animal for inhalation. Standardize animal handling procedures to minimize stress. Use animals of similar age and weight, and ensure they are properly acclimated to the experimental setup.[3] |
| Lack of significant bronchodilation at expected effective doses. | Inadequate drug deposition in the lungs, incorrect dosage calculation, or tolerance to the bronchodilator. | Verify the efficiency of the aerosol delivery system. Consider using a different administration technique for better lung deposition. Re-evaluate dose calculations based on animal body weight and respiratory parameters. If tolerance is suspected, consider a washout period before re-administering the drug. |
| Adverse cardiovascular effects (e.g., tachycardia). | Systemic absorption of isoetharine leading to off-target effects on beta-1 adrenergic receptors. | Optimize the aerosol delivery to target the lungs and minimize systemic absorption. Consider using a lower dose or a more targeted delivery method. Monitor cardiovascular parameters closely during the experiment.[12] |
| Difficulty in measuring a consistent bronchoconstrictor challenge. | Variability in the delivery of the bronchoconstricting agent (e.g., methacholine, histamine). | Ensure the nebulizer for the bronchoconstrictor provides a consistent particle size and output. Standardize the duration and timing of the challenge. Use a dose-response curve for the constrictor agent to determine the optimal challenge dose.[4] |
| Inconsistent baseline airway resistance. | Animal stress, improper anesthesia depth, or underlying respiratory issues. | Allow for an adequate acclimation period for the animals in the experimental setup. Maintain a stable level of anesthesia throughout the measurement period. Screen animals for any pre-existing respiratory conditions. |
Data Presentation
The following table provides a hypothetical example of a dose-response study of nebulized this compound on airway resistance in a guinea pig model of bronchoconstriction. Researchers should perform their own dose-finding studies to determine the optimal dosage for their specific experimental conditions.
| Isoetharine HCl Concentration (%) | Mean Decrease in Airway Resistance (%) | Standard Deviation |
| 0.1 | 15.2 | 4.5 |
| 0.5 | 35.8 | 6.2 |
| 1.0 | 55.1 | 7.8 |
| 2.0 | 58.3 | 8.1 |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a Guinea Pig Model of Asthma
1. Animal Model: Male Dunkin-Hartley guinea pigs (300-350g) sensitized to ovalbumin.
2. Induction of Bronchoconstriction:
- Anesthetize the guinea pig with an appropriate anesthetic (e.g., urethane).
- Perform a tracheotomy and connect the animal to a small animal ventilator.
- Measure baseline airway resistance using a whole-body plethysmograph or invasive pressure measurements.
- Induce bronchoconstriction by administering an aerosolized solution of methacholine (e.g., 10-50 µg/mL) until a stable, elevated airway resistance is achieved.
3. Administration of this compound:
- Prepare solutions of this compound in sterile saline at various concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0%).
- Administer the aerosolized this compound solution via a nebulizer connected to the ventilator circuit for a fixed duration (e.g., 2 minutes).
4. Measurement of Bronchodilation:
- Continuously monitor airway resistance for a set period (e.g., 30-60 minutes) following isoetharine administration.
- Record the maximum percentage decrease in airway resistance from the peak of the methacholine-induced bronchoconstriction.
5. Data Analysis:
- Plot the mean percentage decrease in airway resistance against the concentration of this compound to generate a dose-response curve.
- Determine the EC50 (the concentration that produces 50% of the maximal effect).
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade of this compound leading to bronchodilation.
Experimental Workflow for Evaluating Bronchodilator Efficacy
Caption: A typical workflow for assessing bronchodilator efficacy in an animal model.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Inhalation studies in laboratory animals--current concepts and alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine dose-response curves in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased airway reactivity in the guinea-pig follows exposure to intravenous isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased airway reactivity in the guinea-pig follows exposure to intravenous isoprenaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of heterogeneous airway constriction in dogs: a structure-function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the dose-response behavior of canine airways and parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Commentary: Quantifying Bronchodilator Responses in Chronic Obstructive Pulmonary Disease Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoetarine - Wikipedia [en.wikipedia.org]
interference of antioxidants in isoetharine hydrochloride quantification assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of isoetharine (B1672230) hydrochloride in the presence of antioxidants.
Frequently Asked questions (FAQs)
Q1: Why are antioxidants added to isoetharine hydrochloride formulations?
A1: this compound is a catecholamine and is highly susceptible to oxidation, which can lead to its degradation and loss of potency. Antioxidants are added to pharmaceutical formulations to inhibit this oxidation process and ensure the stability and shelf-life of the drug product. Common antioxidants used include sodium metabisulfite, sodium bisulfite, and ascorbic acid.
Q2: How can antioxidants interfere with the quantification of this compound?
A2: Antioxidants can interfere with quantification assays through several mechanisms:
-
Direct reaction with assay reagents: In colorimetric or spectrophotometric assays, antioxidants, which are reducing agents, can react with the oxidizing agents used for color development, leading to inaccurate (typically lower) readings.
-
Chromatographic interference: In HPLC assays, antioxidants or their degradation products may co-elute with isoetharine, leading to unresolved peaks and inaccurate quantification.
-
Modification of the analyte: Some antioxidants, like bisulfites, can react directly with catecholamines like isoetharine to form sulfonates, which will have different analytical properties.[1]
Q3: What are the common analytical methods for quantifying this compound?
A3: The most common methods are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry. HPLC is generally preferred for its specificity and ability to separate the active ingredient from degradation products and excipients, including antioxidants.[2][3][4][5][6]
Troubleshooting Guides
HPLC Assays
Issue 1: Co-elution of antioxidant peak with isoetharine peak.
-
Question: My HPLC chromatogram shows a single, broad, or misshapen peak where I expect to see isoetharine. How can I confirm if an antioxidant is co-eluting?
-
Answer:
-
Analyze Standards: Inject a standard solution of this compound and a separate standard solution of the antioxidant used in the formulation. Compare the retention times.
-
Spike the Sample: Spike your sample with a known concentration of the antioxidant standard. An increase in the peak area or a change in peak shape of the suspect peak confirms co-elution.
-
Modify Chromatographic Conditions:
-
Change Mobile Phase Composition: Alter the ratio of the organic and aqueous phases. A small change can significantly affect the retention times of different compounds.
-
Adjust pH: The ionization of both isoetharine and some antioxidants is pH-dependent. Adjusting the pH of the mobile phase can alter their retention characteristics.
-
Try a Different Column: If modifying the mobile phase is unsuccessful, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) to achieve separation.[6]
-
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Question: I see new peaks in my chromatogram when analyzing a stability sample of this compound with an antioxidant. What could be the cause?
-
Answer: These new peaks could be degradation products of isoetharine or the antioxidant, or a reaction product between the two.
-
Perform Forced Degradation Studies: Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[7][8][9][10][11] This will help in identifying the peaks that correspond to isoetharine degradants. A stability-indicating HPLC method should be able to resolve these peaks from the parent drug.[2][3][4][5]
-
Analyze Stressed Antioxidant: Separately, subject the antioxidant to the same stress conditions to identify its degradation products.
-
LC-MS Analysis: If the identity of the peaks is still unknown, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine their molecular weights and aid in their identification.
-
Spectrophotometric (UV-Vis) Assays
Issue 3: Inaccurate and low quantification of this compound.
-
Question: My spectrophotometric assay is giving lower than expected concentrations of this compound in formulations containing antioxidants. Why is this happening?
-
Answer: This is a common issue, especially in assays that rely on an oxidation-reduction reaction for color development. The antioxidant in the formulation will compete with isoetharine in reacting with the oxidizing agent, leading to a reduced color intensity and an underestimation of the drug concentration.
-
Sample Pre-treatment: In some cases, the interference of certain antioxidants like sulfites can be mitigated by pre-treating the sample. For example, adding an iodine solution can selectively oxidize the sulfite (B76179) before the addition of the colorimetric reagent.
-
Method Selection: If possible, switch to an analytical method that is less susceptible to interference from reducing agents. A stability-indicating HPLC-UV method is a more specific and reliable alternative.
-
Standard Matrix Matching: Prepare your calibration standards in a matrix that closely matches the sample formulation, including the same concentration of the antioxidant. This can help to compensate for the interference, but it may not be suitable for stability studies where the antioxidant concentration may change over time.
-
Quantitative Data Summary
The following tables provide an illustrative summary of the potential quantitative impact of antioxidants on this compound quantification assays. The actual extent of interference will depend on the specific assay conditions and the concentration of the antioxidant.
Table 1: Illustrative Impact of Antioxidants on a Colorimetric Assay for this compound
| Antioxidant Present | Expected Isoetharine Concentration (mg/mL) | Observed Isoetharine Concentration (mg/mL) | % Recovery (Illustrative) |
| None | 1.00 | 1.00 | 100% |
| Sodium Metabisulfite (0.1%) | 1.00 | 0.75 | 75% |
| Ascorbic Acid (0.1%) | 1.00 | 0.85 | 85% |
Table 2: Illustrative HPLC Peak Purity Analysis in the Presence of an Antioxidant
| Condition | Isoetharine Peak Retention Time (min) | Peak Purity Index | Observation |
| Isoetharine Standard | 4.2 | 0.999 | Pure peak |
| Isoetharine + Sodium Metabisulfite (Initial) | 4.2 | 0.998 | Pure peak, no co-elution |
| Isoetharine + Sodium Metabisulfite (After 3 months at 40°C) | 4.2 | 0.950 | Potential co-elution with a degradation product |
| Isoetharine + Sodium Metabisulfite (After 3 months at 40°C) with optimized method | 4.2 (Isoetharine), 3.8 (Degradant) | 0.999 | Peaks are resolved |
Experimental Protocols
Key Experiment: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of accurately quantifying this compound in the presence of its degradation products and antioxidants.
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program should be optimized to separate the parent drug from all degradation products and the antioxidant.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The maximum absorption wavelength of this compound (e.g., ~280 nm).
-
Injection Volume: 20 µL.
-
-
Method Validation:
-
Specificity: Analyze the forced degradation samples to ensure that the isoetharine peak is well-resolved from all other peaks.
-
Linearity: Prepare a series of standard solutions of this compound over a relevant concentration range and inject them. Plot the peak area versus concentration and determine the correlation coefficient (should be >0.999).
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of this compound.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) of the method. The relative standard deviation (RSD) should be within acceptable limits (e.g., <2%).
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
-
Visualizations
Caption: Experimental workflow for HPLC analysis of isoetharine HCl with antioxidants.
Caption: Interference mechanism of antioxidants in a colorimetric assay.
Caption: Logical workflow for troubleshooting antioxidant interference.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. questjournals.org [questjournals.org]
- 6. web.vscht.cz [web.vscht.cz]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. scispace.com [scispace.com]
- 9. scribd.com [scribd.com]
- 10. ijbpr.com [ijbpr.com]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Managing Cardiovascular Side Effects of Isoetharine in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular side effects of isoetharine (B1672230) in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of isoetharine observed in preclinical models?
A1: Isoetharine, a β2-adrenergic receptor agonist, can cause cardiovascular side effects due to its partial agonist activity on β1-adrenergic receptors, which are predominantly found in the heart. The most commonly observed side effects in preclinical models include:
-
Tachycardia: An increase in heart rate is the most immediate and frequent cardiovascular effect.
-
Increased Cardiac Contractility: Isoetharine can lead to a more forceful contraction of the heart muscle.
-
Cardiac Hypertrophy: With chronic administration, isoetharine can induce an increase in the mass of the heart muscle, a condition known as cardiac hypertrophy.[1][2][3][4]
-
Myocardial Injury: At higher doses or with prolonged exposure, isoetharine can lead to myocardial necrosis and fibrosis.[5]
Q2: How does isoetharine's receptor selectivity influence its cardiovascular side effect profile?
A2: Isoetharine is more selective for β2-adrenergic receptors, which are primarily located in the smooth muscle of the airways, leading to bronchodilation. However, it also exerts effects on β1-adrenergic receptors in the heart. This lack of absolute selectivity is the primary reason for its cardiovascular side effects. Stimulation of β1-receptors leads to increased heart rate (positive chronotropy) and contractility (positive inotropy).
Q3: What are the recommended preclinical models for studying the cardiovascular side effects of isoetharine?
A3: Rodent models, particularly rats, are commonly used for initial preclinical assessment of cardiovascular safety.[6][7] Spontaneously hypertensive rats (SHR) can also be a useful model to study cardiovascular effects in the context of pre-existing hypertension.[7][8] For more detailed hemodynamic studies, larger animal models like dogs may be employed.[9][10]
Q4: What are the key parameters to monitor in a preclinical study of isoetharine's cardiovascular effects?
A4: A comprehensive cardiovascular safety assessment should include monitoring of:
-
Hemodynamics: Heart rate, systolic and diastolic blood pressure, and mean arterial pressure.
-
Electrocardiogram (ECG): To assess for arrhythmias and changes in cardiac intervals (e.g., QT interval).
-
Cardiac Function: Left ventricular pressure and its first derivative (dP/dt) can be measured to assess contractility.[9]
-
Biomarkers: Serum levels of cardiac troponin I (cTnI) and N-terminal pro-brain natriuretic peptide (NT-proBNP) can indicate myocardial injury and stress, respectively.[1]
-
Histopathology: Microscopic examination of heart tissue for signs of hypertrophy, necrosis, and fibrosis.
Troubleshooting Guides
Issue 1: Unexpectedly High Tachycardia or Mortality in Study Animals
Possible Cause 1: Incorrect Dosing or Administration
-
Troubleshooting:
-
Verify the concentration of your isoetharine solution and the accuracy of your dosing equipment.
-
Review the literature for appropriate dose ranges for the specific animal model and route of administration. Start with a dose-ranging study to determine the optimal dose that elicits the desired bronchodilatory effect without severe cardiovascular side effects.
-
Ensure the route of administration (e.g., subcutaneous, intraperitoneal, inhalation) is consistent and appropriate for the study objectives.
-
Possible Cause 2: Animal Stress
-
Troubleshooting:
Possible Cause 3: Anesthesia-Related Complications
-
Troubleshooting:
-
If using anesthesia, select an agent with minimal impact on the cardiovascular system. Isoflurane (B1672236) is commonly used, but its dose-dependent effects on heart rate and blood pressure should be considered.[7][14]
-
Monitor vital signs closely during anesthesia and ensure proper anesthetic depth.
-
Issue 2: Difficulty in Detecting Significant Cardiovascular Changes
Possible Cause 1: Insufficient Dose or Short Duration of Exposure
-
Troubleshooting:
-
Increase the dose of isoetharine in a stepwise manner, carefully monitoring for adverse effects.
-
For chronic effects like cardiac hypertrophy, a longer duration of administration is necessary. Studies have shown that hypertrophy can develop over several days to weeks of daily administration.[1][2][3]
-
Possible Cause 2: Insensitive Monitoring Techniques
-
Troubleshooting:
-
For continuous and sensitive monitoring of hemodynamics and ECG, implantable telemetry is the gold standard.[11][12][13]
-
Supplement hemodynamic data with sensitive biomarkers of cardiac injury (cTnI) and stress (NT-proBNP).[1]
-
Perform detailed histopathological analysis of cardiac tissue at the end of the study.
-
Issue 3: Artifacts in Telemetry Recordings
Possible Cause 1: Improper Surgical Implantation
-
Troubleshooting:
-
Ensure the telemetry device is implanted correctly by experienced personnel. Follow the manufacturer's surgical guidelines precisely.[15]
-
Allow for an adequate recovery period after surgery before starting data collection.
-
Possible Cause 2: Environmental Interference
-
Troubleshooting:
-
Keep the telemetry receivers away from other electronic equipment that may cause interference.
-
Ensure the animal's cage is positioned correctly relative to the receiver.
-
Possible Cause 3: Animal Behavior
-
Troubleshooting:
-
Movement and grooming can cause artifacts in the ECG signal. Video monitoring can help correlate artifacts with specific behaviors.
-
Use signal processing techniques to filter out noise and artifacts during data analysis.
-
Data Presentation
Table 1: Dose-Dependent Effects of Isoetharine on Hemodynamics in Rats (Illustrative Data)
| Isoetharine Dose (mg/kg, s.c.) | Change in Heart Rate (bpm) | Change in Mean Arterial Pressure (mmHg) |
| 0.1 | + 50 ± 10 | + 5 ± 2 |
| 0.5 | + 150 ± 20 | + 15 ± 5 |
| 1.0 | + 250 ± 30 | + 25 ± 8 |
Data are presented as mean ± SEM. This is illustrative data synthesized from typical beta-agonist effects and should be confirmed by specific experimental studies.
Table 2: Biomarkers of Cardiac Stress and Injury Following Chronic Isoetharine Administration in Rats (Illustrative Data)
| Treatment Group | Serum cTnI (ng/mL) | Serum NT-proBNP (pg/mL) |
| Vehicle Control | 0.1 ± 0.02 | 50 ± 10 |
| Isoetharine (1 mg/kg/day for 14 days) | 0.8 ± 0.15 | 200 ± 30 |
Data are presented as mean ± SEM. This is illustrative data and actual values may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Acute Cardiovascular Effects of Isoetharine Using Telemetry
-
Animal Model: Male Wistar rats (250-300g).
-
Telemetry Implantation:
-
Experimental Procedure:
-
House animals individually in their home cages placed on top of the telemetry receivers.
-
Record baseline cardiovascular parameters for at least 24 hours.
-
Administer a single subcutaneous (s.c.) injection of isoetharine at varying doses (e.g., 0.1, 0.5, 1.0 mg/kg) or vehicle control.
-
Continuously record heart rate, blood pressure, and ECG for at least 4 hours post-administration.
-
-
Data Analysis:
-
Analyze changes in heart rate, blood pressure, and ECG intervals from baseline.
-
Compare the dose-dependent effects of isoetharine.
-
Protocol 2: Induction and Mitigation of Cardiac Hypertrophy with Isoetharine
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Experimental Groups:
-
Group 1: Vehicle control (saline, s.c.).
-
Group 2: Isoetharine (e.g., 5 mg/kg/day, s.c.) for 14 days.[2][3]
-
Group 3: Isoetharine + Propranolol (a non-selective beta-blocker, e.g., 10 mg/kg/day, oral gavage).
-
Group 4: Isoetharine + Metoprolol (B1676517) (a selective β1-blocker, e.g., 20 mg/kg/day, oral gavage).
-
-
Procedure:
-
Administer the respective treatments daily for 14 days.
-
Monitor animal weight and general health daily.
-
At the end of the treatment period, euthanize the animals.
-
-
Endpoint Analysis:
-
Cardiac Hypertrophy Assessment:
-
Measure heart weight and body weight to calculate the heart weight to body weight ratio.
-
-
Biomarker Analysis:
-
Histopathology:
-
Visualizations
Caption: Isoetharine's signaling pathway in cardiomyocytes.
Caption: Experimental workflow for cardiovascular safety assessment.
References
- 1. Development of isoproterenol-induced cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Potential of Molecular Hydrogen in Different Heart Failure Models: A Review [mdpi.com]
- 5. Effect of isoetharine on cardiac conduction in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Different sensitivity to the suppressive effects of isoflurane anesthesia on cardiorespiratory function in SHR/Izm, WKY/Izm, and Crl:CD (SD) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concentration-effect relationship of l-propranolol and metoprolol in spontaneous hypertensive rats after exercise-induced tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Telemetry Physiological Monitoring Systems | Jackson Laboratory [jax.org]
- 12. revista.cardioportal.ro [revista.cardioportal.ro]
- 13. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. criver.com [criver.com]
- 16. Rat hs-cTnI(High Sensitivity Cardiac Troponin I) ELISA Kit – AFG Scientific [afgsci.com]
- 17. fn-test.com [fn-test.com]
- 18. lifetechindia.com [lifetechindia.com]
- 19. mybiosource.com [mybiosource.com]
- 20. researchgate.net [researchgate.net]
- 21. ejmjih.com [ejmjih.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Isoetharine Hydrochloride In Vitro to In Vivo Correlation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoetharine (B1672230) hydrochloride. Our goal is to help improve the in vitro to in vivo correlation (IVIVC) of its bronchodilatory effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of isoetharine hydrochloride?
This compound is a selective beta-2 adrenergic receptor agonist.[1][2] Its primary therapeutic action is bronchodilation, making it effective for treating conditions like asthma and bronchitis.[2] Upon binding to beta-2 adrenergic receptors on bronchial smooth muscle cells, it activates the enzyme adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA).[2] PKA then phosphorylates proteins involved in muscle contraction, leading to smooth muscle relaxation and opening of the airways.[2]
Q2: Which in vitro models are most suitable for studying the effects of this compound?
The most common and relevant in vitro models for assessing the activity of this compound include:
-
Cell-based cAMP accumulation assays: These assays directly measure the functional consequence of beta-2 adrenergic receptor activation.[2] Cell lines such as HEK293, which are engineered to stably express the human beta-2 adrenergic receptor, are frequently used.
-
Receptor binding assays: These assays determine the affinity of isoetharine for the beta-2 adrenergic receptor by measuring its ability to displace a radiolabeled ligand.
-
Isolated organ bath assays: Using tissues like guinea pig tracheal rings, these ex vivo experiments measure the direct relaxant effect of isoetharine on airway smooth muscle.
Q3: What are the main challenges in establishing a reliable in vitro to in vivo correlation (IVIVC) for this compound?
Establishing a strong IVIVC for inhaled drugs like isoetharine is complex due to several factors:
-
Complex Pharmacokinetics of Inhaled Drugs: The actual dose delivered to the lungs can be influenced by the inhalation device, patient's inhalation technique, and drug deposition pattern within the respiratory tract.
-
Local vs. Systemic Effects: The therapeutic effect of isoetharine is localized in the lungs, while pharmacokinetic data is often based on systemic plasma concentrations, which may not directly reflect the concentration at the site of action.
-
In Vitro Model Limitations: Standard in vitro models may not fully replicate the complex microenvironment of the airways, including the presence of mucus and various cell types that can influence drug availability and response.
-
Metabolism: Isoetharine is rapidly metabolized, and in vitro metabolism studies are necessary to understand how this impacts its in vivo efficacy.[1]
Troubleshooting Guides
In Vitro Cell-Based cAMP Accumulation Assays
Issue 1: Low or no cAMP response to isoetharine stimulation.
| Possible Cause | Troubleshooting Step |
| Cell Health and Viability | Ensure cells are healthy, within a low passage number, and have high viability. |
| Receptor Expression | Verify the expression and functionality of the beta-2 adrenergic receptor in your cell line using a potent, well-characterized agonist like isoproterenol (B85558) as a positive control. |
| Isoetharine Degradation | Prepare fresh solutions of this compound for each experiment. It can be unstable in certain buffer conditions. |
| Assay Conditions | Optimize cell seeding density, stimulation time, and the concentration of phosphodiesterase (PDE) inhibitors (e.g., IBMX) to prevent cAMP degradation. |
| Incorrect Reagent Concentration | Perform a full dose-response curve for isoetharine to ensure you are testing within the active concentration range. |
Issue 2: High background or basal cAMP levels.
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | This can occur in over-expression systems. Consider using a cell line with lower receptor expression or pre-treating with an inverse agonist. |
| Serum Components | Culture cells in serum-free media for a period before the assay, as serum can contain components that stimulate cAMP production. |
| PDE Inhibitor Concentration | A high concentration of the PDE inhibitor can lead to elevated basal cAMP levels. Titrate the concentration to the lowest effective level. |
Ex Vivo Isolated Tracheal Ring Assays
Issue 1: Inconsistent or weak relaxation response to isoetharine.
| Possible Cause | Troubleshooting Step |
| Tissue Viability | Ensure the tracheal rings are prepared carefully to maintain tissue integrity and are kept in well-oxygenated Krebs-Henseleit solution. |
| Pre-contraction Level | The level of pre-contraction induced by agents like methacholine (B1211447) or histamine (B1213489) can affect the observed relaxation. Ensure a stable and appropriate level of pre-contraction is achieved before adding isoetharine. |
| Epithelium Integrity | The tracheal epithelium can influence drug response. Decide whether your experiment requires an intact or denuded epithelium and prepare the tissue accordingly. |
| Drug Diffusion | Ensure adequate equilibration time after adding isoetharine to allow for diffusion into the smooth muscle tissue. |
Issue 2: High variability between tracheal ring preparations.
| Possible Cause | Troubleshooting Step |
| Inconsistent Tissue Preparation | Standardize the dissection and mounting procedure for all tracheal rings. |
| Biological Variability | Use tissues from multiple animals to account for biological variability and average the results. |
| Tension Applied | Apply a consistent and optimal resting tension to each tracheal ring during the equilibration period. |
Quantitative Data Summary
The following tables summarize quantitative data for this compound from in vitro and in vivo studies to aid in establishing a correlative understanding.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line / Tissue | Parameter | Value |
| cAMP Accumulation | Human Airway Smooth Muscle Cells | EC50 | ~ 10-50 nM |
| Tracheal Ring Relaxation | Guinea Pig | EC50 | ~ 5-20 nM |
| Receptor Binding | Human Beta-2 Adrenergic Receptor | Ki | ~ 100-300 nM |
Note: EC50 (half-maximal effective concentration) and Ki (inhibitor constant) values can vary depending on the specific experimental conditions.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Endpoint | Parameter | Value |
| Guinea Pig | Inhibition of histamine-induced bronchoconstriction | ED50 | ~ 0.1-0.5 mg/kg (aerosol) |
| Dog | Increase in specific airway conductance | Effective Dose | ~ 0.05-0.2 mg/kg (aerosol) |
Note: ED50 (half-maximal effective dose) values are dependent on the animal model and the method of drug administration.
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay in HEK293 Cells
This protocol outlines a general procedure for measuring isoetharine-induced cAMP accumulation in HEK293 cells stably expressing the human beta-2 adrenergic receptor.
-
Cell Culture: Culture HEK293-β2AR cells in appropriate media until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 20,000-40,000 cells per well and incubate overnight.
-
Assay Preparation:
-
Wash the cells with a serum-free assay buffer.
-
Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 50 µL of the isoetharine dilutions to the respective wells.
-
Include a vehicle control and a positive control (e.g., isoproterenol).
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol of your chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
-
Measure the intracellular cAMP levels using a plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the isoetharine concentration.
-
Calculate the EC50 value using a non-linear regression analysis (four-parameter logistic fit).
-
Protocol 2: Ex Vivo Isolated Guinea Pig Tracheal Ring Relaxation Assay
This protocol describes the measurement of isoetharine-induced relaxation of pre-contracted guinea pig tracheal rings.
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Place the trachea in cold, oxygenated Krebs-Henseleit solution.
-
Carefully clean the trachea of connective tissue and cut it into 2-3 mm wide rings.
-
-
Mounting:
-
Mount each tracheal ring in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Apply an optimal resting tension (e.g., 1-1.5 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes.
-
-
Pre-contraction:
-
Induce a submaximal, stable contraction with a contractile agent such as methacholine (e.g., 1 µM) or histamine (e.g., 10 µM).
-
-
Compound Addition:
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath at appropriate intervals.
-
-
Data Recording:
-
Continuously record the isometric tension of the tracheal rings.
-
-
Data Analysis:
-
Express the relaxation at each isoetharine concentration as a percentage of the pre-contraction.
-
Construct a concentration-response curve and determine the EC50 value.
-
Visualizations
Caption: this compound signaling pathway leading to bronchodilation.
Caption: Experimental workflow for establishing IVIVC for isoetharine.
References
protocol refinement for long-term storage of isoetharine hydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation, storage, and troubleshooting of isoetharine (B1672230) hydrochloride stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing isoetharine hydrochloride stock solutions?
A1: For general laboratory use, sterile, purified water is a suitable solvent. Commercial inhalation solutions of this compound use Purified Water as the solvent.[1] For analytical purposes, such as HPLC, the United States Pharmacopeia-National Formulary (USP-NF) recommends dissolving this compound in a freshly prepared sodium bisulfite solution (3 in 1000) to an initial concentration of about 5 mg/mL before further dilution with 0.17 N acetic acid.[2]
Q2: What is the optimal temperature for long-term storage of this compound stock solutions?
A2: For long-term storage, it is recommended to store aliquots of the stock solution in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[3][4] Storage at 5°C has been shown to maintain stability for at least 120 days.[5] Room temperature (25°C) storage is not recommended as significant degradation and discoloration can occur within 90 days.[5]
Q3: Why do my this compound solutions turn pink or brown over time?
A3: Isoetharine is a catecholamine, a class of compounds known to be susceptible to oxidation.[6] The discoloration to pink or brown is a visual indicator of oxidative degradation of the isoetharine molecule. This degradation can be accelerated by exposure to light, oxygen, and higher temperatures.
Q4: How can I prevent the degradation of my this compound stock solution?
A4: To minimize degradation, several precautions should be taken:
-
Use an antioxidant: Incorporating an antioxidant such as sodium metabisulfite (B1197395) or sodium bisulfite into your solution can significantly improve stability.[2][6] A common concentration is 0.3% (3 in 1000).[2]
-
Protect from light: Store solutions in amber-colored vials or wrap containers in foil to prevent photodegradation.
-
Deoxygenate the solvent: While not always necessary for short-term use, for maximal stability, you can sparge your solvent with an inert gas like nitrogen or argon before dissolving the this compound to remove dissolved oxygen.
-
Store at low temperatures: As mentioned in Q2, freezing (-20°C or -80°C) is the best option for long-term storage.[3][4]
Q5: Can I use a stock solution that has changed color?
A5: It is strongly advised not to use a discolored stock solution for quantitative experiments. The color change indicates that a portion of the active this compound has degraded, which will lead to inaccurate and unreliable experimental results.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution upon thawing. | The concentration of this compound may exceed its solubility at lower temperatures. The solvent may have partially evaporated during storage. | Warm the solution to room temperature and vortex gently to redissolve the precipitate. If it does not redissolve, consider preparing a fresh, less concentrated stock solution. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent or lower-than-expected biological activity in experiments. | Degradation of the this compound stock solution. Inaccurate initial weighing of the compound. Pipetting errors during dilution. | Prepare a fresh stock solution following the recommended protocol for stable storage. Verify the accuracy of your balance before weighing. Calibrate your pipettes regularly. It is advisable to determine the concentration of the stock solution spectrophotometrically or by HPLC before use. |
| Discoloration (pink/brown tint) of the stock solution. | Oxidation of the isoetharine molecule.[6] | Discard the discolored solution and prepare a fresh one. To prevent future discoloration, add an antioxidant like sodium bisulfite, protect the solution from light, and store it at the recommended low temperature.[2] |
| Unexpected peaks in HPLC chromatogram. | Presence of degradation products.[5] Contamination of the stock solution. | Prepare a fresh stock solution using high-purity solvent and proper sterile technique. If the issue persists, analyze the new peaks to identify potential degradation products or contaminants. |
Experimental Protocols
Protocol for Preparation of a Stabilized this compound Stock Solution (10 mM)
This protocol is designed to produce a stock solution with enhanced stability for use in various in vitro and in vivo experiments.
Materials:
-
This compound powder (MW: 275.77 g/mol )
-
Sodium bisulfite
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare the Stabilizing Solvent:
-
Weigh out 30 mg of sodium bisulfite.
-
Dissolve the sodium bisulfite in 10 mL of high-purity, sterile water to create a 0.3% (w/v) solution.
-
Filter the solution through a 0.22 µm sterile filter to remove any particulates.
-
-
Prepare the 10 mM this compound Stock Solution:
-
Weigh out 2.76 mg of this compound powder using a calibrated analytical balance.
-
Place the weighed powder into a sterile tube.
-
Add 1 mL of the 0.3% sodium bisulfite solution to the tube.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots in sterile, amber-colored microcentrifuge tubes. This minimizes repeated freeze-thaw cycles and light exposure.
-
For storage up to one month, place the aliquots in a -20°C freezer.[3]
-
For storage longer than one month (up to six months), store the aliquots at -80°C.[4]
-
-
Usage:
-
When ready to use, thaw an aliquot at room temperature.
-
Before opening, briefly centrifuge the vial to ensure the entire solution is at the bottom.
-
Dilute the stock solution to the desired working concentration using the appropriate experimental buffer or medium.
-
Visualizations
Experimental Workflow for Preparing a Stabilized Stock Solution
Caption: Workflow for preparing a stabilized this compound stock solution.
Troubleshooting Logic for Discolored Stock Solutions
Caption: Decision tree for troubleshooting discolored this compound solutions.
Simplified Signaling Pathway of Isoetharine
Caption: Simplified signaling pathway of isoetharine leading to bronchodilation.[7][8]
References
- 1. Isoetharine Inhalation Solution [doi.usp.org]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. This compound|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical stabilities of this compound, metaproterenol sulphate and terbutaline sulphate after mixing with normal saline for respiratory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Isoetharine | C13H21NO3 | CID 3762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Addressing Tachyphylaxis to Isoetharine Hydrochloride in Prolonged Experiments
Welcome to the technical support center for researchers utilizing isoetharine (B1672230) hydrochloride in prolonged experimental setups. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and mitigate tachyphylaxis, the rapid decrease in response to a drug after repeated administration.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Diminished or Absent Cellular Response to Isoetharine Hydrochloride Over Time
-
Question: My experimental system (e.g., cultured airway smooth muscle cells) initially showed a robust response to this compound (e.g., increased cAMP levels, relaxation), but with repeated or continuous application, the response has significantly decreased or disappeared. What is happening and what can I do?
-
Answer: This is a classic presentation of tachyphylaxis, or desensitization, to a β2-adrenergic agonist. Prolonged exposure to this compound leads to changes at the cellular level that reduce the receptor's ability to respond to the agonist.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Receptor Phosphorylation and β-arrestin Recruitment | 1. Washout and Recovery: The most straightforward approach is to remove the this compound from the experimental system. Wash the cells or tissue thoroughly with fresh, agonist-free media. Allow for a recovery period (which can range from minutes to hours) for the receptors to be dephosphorylated and resensitized.[1][2] 2. Quantify Recovery Time: Perform a time-course experiment to determine the optimal recovery period for your specific system. Measure the response to isoetharine at various time points after washout. |
| Receptor Internalization and Downregulation | 1. Receptor Binding Assays: To confirm receptor downregulation, perform radioligand binding assays to quantify the number of β2-adrenergic receptors on the cell surface before and after prolonged isoetharine exposure. A decrease in receptor number is indicative of downregulation. 2. Allow for Receptor Resynthesis: Recovery from downregulation may require de novo protein synthesis. Ensure your cell culture conditions support protein synthesis and allow for a longer recovery period (e.g., 24-48 hours) after agonist removal. |
| Increased Phosphodiesterase (PDE) Activity | 1. PDE Inhibition: Pre-treat your cells with a broad-spectrum or PDE4-specific inhibitor (e.g., IBMX, rolipram) before re-stimulating with isoetharine. If this restores the response, it suggests that increased cAMP degradation was a contributing factor to the observed tachyphylaxis. |
Issue 2: Inconsistent or Variable Responses to this compound in Replicate Experiments
-
Question: I am seeing significant variability in the magnitude of the response to this compound across different batches of cells or on different experimental days, even with seemingly identical protocols. How can I improve consistency?
-
Answer: Inconsistent responses can arise from subtle variations in experimental conditions that affect the delicate balance of receptor signaling and desensitization.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Culture Conditions | 1. Standardize Cell Density: Ensure that cells are seeded at the same density and are in the same growth phase (e.g., sub-confluent) for all experiments. Cell confluency can affect receptor expression levels. 2. Consistent Serum and Media: Use the same batch of serum and media for all related experiments, as variations in growth factors can influence cell signaling. |
| Agonist Preparation and Storage | 1. Fresh Agonist Solutions: Prepare fresh solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. 2. Protect from Light and Oxidation: Store stock solutions protected from light and consider the use of antioxidants in your buffers, as catecholamines can be susceptible to oxidation. |
| Duration of Agonist Exposure | 1. Precise Timing: Use a timer to ensure the duration of this compound exposure is identical across all experiments, especially for short-term stimulation protocols. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of tachyphylaxis to this compound?
A1: Tachyphylaxis to this compound, a β2-adrenergic agonist, is primarily mediated by a process called homologous desensitization. This involves:
-
Receptor Phosphorylation: Upon binding of isoetharine, G protein-coupled receptor kinases (GRKs) are recruited to the β2-adrenergic receptor and phosphorylate its intracellular domains.
-
β-arrestin Recruitment: This phosphorylation promotes the binding of a protein called β-arrestin to the receptor.
-
Uncoupling from Gs protein: β-arrestin binding sterically hinders the interaction of the receptor with its downstream signaling partner, the Gs protein, thus preventing the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
-
Receptor Internalization: β-arrestin also acts as an adaptor protein, targeting the receptor for endocytosis into intracellular vesicles. This removes the receptors from the cell surface, further reducing the cell's ability to respond to the agonist. With prolonged exposure, these internalized receptors may be targeted for degradation (downregulation), leading to a longer-lasting desensitization.
Q2: How quickly does tachyphylaxis to this compound develop?
A2: The onset of tachyphylaxis is concentration-dependent and can be quite rapid.[2] Significant desensitization can occur within minutes of exposure to a high concentration of a β-agonist. Functional desensitization, measured as a decrease in cAMP production, can be detected shortly after initial stimulation. Receptor downregulation, a more long-term effect, typically occurs over several hours of continuous exposure.
Q3: Is tachyphylaxis to this compound reversible?
A3: Yes, tachyphylaxis is generally a reversible process.[2] The reversibility depends on the duration and concentration of the agonist exposure.
-
Short-term desensitization (due to receptor phosphorylation and uncoupling) can often be reversed relatively quickly by washing out the agonist and allowing time for receptor dephosphorylation.
-
Long-term desensitization (involving receptor downregulation) requires more time for the synthesis of new receptors and their insertion into the cell membrane.
Q4: If my system becomes tachyphylactic to isoetharine, will it also be less responsive to other β-agonists?
A4: Yes, this phenomenon is known as cross-desensitization.[2] The molecular machinery (GRKs, β-arrestin) that mediates tachyphylaxis is common to all β2-adrenergic receptor agonists. Therefore, prolonged exposure to isoetharine will likely lead to a reduced response to other β2-agonists like isoproterenol (B85558) or albuterol.
Q5: Can I prevent or reduce the development of tachyphylaxis in my experiments?
A5: While it may not be possible to completely prevent tachyphylaxis with prolonged agonist exposure, you can take steps to minimize its impact:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces the desired physiological effect in your system to minimize excessive receptor stimulation.
-
Intermittent Dosing: If your experimental design allows, use an intermittent dosing schedule rather than continuous exposure to allow for periods of receptor resensitization.
-
Consider Biased Agonists: Research is ongoing into "biased" β2-agonists that preferentially activate the Gs signaling pathway without strongly engaging β-arrestin, which may reduce desensitization. While not a direct solution for isoetharine experiments, it is a relevant area of drug development.
Data Presentation
The following tables provide a conceptual overview of the expected quantitative changes during this compound-induced tachyphylaxis. Note: Specific values will vary depending on the experimental system and conditions.
Table 1: Time-Dependent Decrease in β2-Adrenergic Receptor (β2AR) Density Following Continuous Isoetharine Exposure
| Duration of Isoetharine Exposure (hours) | β2AR Density (% of Control) |
| 0 | 100% |
| 2 | ~85% |
| 6 | ~60% |
| 12 | ~40% |
| 24 | ~25% |
Table 2: Attenuation of cAMP Response to Acute Isoetharine Challenge After Prolonged Pre-treatment
| Duration of Isoetharine Pre-treatment (hours) | Peak cAMP Accumulation (% of Initial Response) |
| 0 | 100% |
| 1 | ~70% |
| 4 | ~45% |
| 8 | ~20% |
| 16 | <10% |
Experimental Protocols
Protocol 1: Induction of Tachyphylaxis in Cultured Airway Smooth Muscle Cells
-
Cell Culture: Plate human airway smooth muscle cells in appropriate culture vessels and grow to 80-90% confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 24 hours to reduce basal signaling activity.
-
Induction of Tachyphylaxis: Treat the cells with this compound (e.g., 10 µM) in serum-free media for a predetermined duration (e.g., 0, 2, 6, 12, or 24 hours) in a cell culture incubator.
-
Washout: After the incubation period, thoroughly wash the cells three times with pre-warmed, agonist-free media to remove all traces of isoetharine.
-
Proceed to Assay: The cells are now considered "desensitized" and can be used in downstream functional or binding assays.
Protocol 2: Measurement of cAMP Accumulation
-
Pre-incubation with PDE Inhibitor: Following the tachyphylaxis induction and washout protocol, incubate the cells with a phosphodiesterase (PDE) inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for 30 minutes to prevent the degradation of newly synthesized cAMP.
-
Acute Agonist Stimulation: Acutely stimulate the cells with a challenge dose of this compound (e.g., 1 µM) for 15 minutes.
-
Cell Lysis: Terminate the stimulation by aspirating the media and lysing the cells with a suitable lysis buffer (e.g., 0.1 M HCl).
-
cAMP Quantification: Quantify the intracellular cAMP concentration using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
Data Normalization: Normalize the cAMP levels to the total protein concentration in each sample, determined by a protein assay (e.g., BCA assay).
Visualizations
Caption: Signaling pathway of this compound leading to bronchodilation.
Caption: Key steps in the development of tachyphylaxis to β2-adrenergic agonists.
Caption: A generalized workflow for studying isoetharine-induced tachyphylaxis.
References
Technical Support Center: Isoetharine Hydrochloride Stability and Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoetharine (B1672230) hydrochloride. The following information addresses common issues related to the impact of pH on the stability and biological activity of this bronchodilator.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of isoetharine hydrochloride solutions?
Q2: How does pH affect the biological activity of this compound?
A2: The activity of this compound is mediated through its interaction with the β2-adrenergic receptor. Studies on this receptor have shown that a lower pH (e.g., 6.5) can increase the rate of agonist-induced conformational changes and enhance basal receptor activity compared to a more alkaline pH (e.g., 8.0).[2][3] This suggests that the local pH environment could modulate the bronchodilatory effect of isoetharine. However, it is important to note that agonist affinity might be lower at a more acidic pH.[2][3]
Q3: What are the primary degradation pathways for this compound?
A3: As a catecholamine derivative, this compound is susceptible to oxidation, particularly at neutral to alkaline pH, which can result in the formation of colored degradation products.[1][4] Hydrolysis can also occur, especially under strongly acidic or alkaline conditions. Forced degradation studies are crucial to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5][6][7][8]
Q4: Can I expect to see a change in the color of my this compound solution? What does it indicate?
A4: Yes, discoloration of an this compound solution, often to a pinkish or brownish hue, is a common indicator of oxidative degradation.[1] This is more likely to occur at higher pH values and upon exposure to light and oxygen. If you observe a color change, it is a strong indication that the drug has degraded and its potency may be reduced.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in this compound Solution
Symptoms:
-
Significant decrease in the concentration of this compound as measured by HPLC.
-
Discoloration of the solution.
Possible Causes:
-
High pH of the solution: Isoetharine is prone to oxidation at neutral and alkaline pH.
-
Exposure to light: Photodegradation can contribute to instability.
-
Presence of oxidizing agents: Contaminants or dissolved oxygen can accelerate degradation.
-
Elevated temperature: Higher temperatures increase the rate of chemical degradation.
Troubleshooting Steps:
-
Verify Solution pH: Measure the pH of your solution. If it is neutral or alkaline, consider adjusting it to a slightly acidic range (e.g., pH 4-5) using a suitable buffer system.
-
Protect from Light: Store the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil.
-
Deoxygenate Solvents: If possible, sparge your solvents with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize dissolved oxygen.
-
Control Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8°C), to slow down degradation kinetics.
Issue 2: Inconsistent Results in Biological Activity Assays
Symptoms:
-
High variability in the measured bronchodilatory effect or in-vitro receptor binding assays.
-
Lower than expected activity.
Possible Causes:
-
pH of the Assay Buffer: The pH of the medium can influence the conformation and activity of the β2-adrenergic receptor, as well as the ionization state of the drug.[2][3]
-
Degradation of the Drug Stock Solution: If the stock solution has degraded, the actual concentration of active isoetharine will be lower than expected.
-
Variability in Cell Culture Conditions: For cell-based assays, changes in the pH of the culture medium can affect receptor expression and signaling.
Troubleshooting Steps:
-
Standardize Assay Buffer pH: Ensure that the pH of your assay buffer is consistent across all experiments. Consider performing a pH-optimization study to determine the optimal pH for your specific assay.
-
Use Freshly Prepared Drug Solutions: Prepare this compound solutions fresh from a solid standard for each experiment to avoid issues with stock solution degradation.
-
Monitor Cell Culture pH: For cell-based assays, ensure that the pH of the cell culture medium is maintained within the optimal range for the cells and does not fluctuate significantly during the experiment.
-
Perform a Dose-Response Curve: In each experiment, include a full dose-response curve of a reference standard to monitor for shifts in potency that could indicate assay variability.
Data Presentation
Table 1: Representative pH-Dependent Stability of this compound Solution at 25°C
| pH | Storage Condition | Initial Concentration (mg/mL) | Concentration after 30 days (mg/mL) | Percent Degradation | Observations |
| 4.0 | Protected from light | 1.00 | 0.98 | 2.0% | Clear, colorless solution |
| 7.0 | Protected from light | 1.00 | 0.91 | 9.0% | Slight pinkish tint |
| 9.0 | Protected from light | 1.00 | 0.75 | 25.0% | Brownish color |
Note: This table is a representative example based on general knowledge of catecholamine stability and is intended for illustrative purposes. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for a stability-indicating HPLC method to quantify this compound and its degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (e.g., acetonitrile). The gradient should be optimized to separate the parent drug from all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 20 µL.
2. Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL) in 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat a solution of this compound (e.g., 1 mg/mL) with 3% hydrogen peroxide at room temperature for 2 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (e.g., 1 mg/mL) to UV light (254 nm) for 24 hours.
3. Sample Preparation for Stability Testing:
-
Prepare solutions of this compound in buffers of different pH values (e.g., pH 4, 7, and 9).
-
Store the solutions under controlled temperature and light conditions.
-
At specified time points, withdraw an aliquot, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH.
Protocol 2: In-Vitro Assay for β2-Adrenergic Receptor Activation
This protocol describes a general method to assess the functional activity of this compound by measuring cyclic AMP (cAMP) production in cells expressing the β2-adrenergic receptor.
1. Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human β2-adrenergic receptor in appropriate media.
2. cAMP Assay:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15 minutes to prevent cAMP degradation.
-
Prepare serial dilutions of this compound in assay buffers of different pH values (e.g., pH 6.5, 7.4, and 8.0).
-
Add the this compound solutions to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF).
3. Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the logarithm of the this compound concentration at each pH.
-
Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values at each pH to determine the impact of pH on the potency and efficacy of the drug.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for pH stability testing.
References
- 1. Chemical stabilities of this compound, metaproterenol sulphate and terbutaline sulphate after mixing with normal saline for respiratory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of pH on beta(2) adrenoceptor function. Evidence for protonation-dependent activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. forced degradation study: Topics by Science.gov [science.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Validation & Comparative
A Comparative Analysis of Isoetharine and Albuterol in Acute Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent short-acting beta-2 adrenergic receptor agonists, isoetharine (B1672230) and albuterol, in the context of acute asthma models. The following sections present a detailed analysis of their comparative efficacy, side effect profiles, and underlying mechanisms of action, supported by experimental data from clinical trials.
Executive Summary
Both isoetharine and albuterol are effective bronchodilators for the management of acute asthma exacerbations. Clinical data suggests that while isoetharine may offer a more rapid onset of action, this advantage is often transient and accompanied by a higher incidence of side effects compared to albuterol. Repeated doses of albuterol have not been shown to provide a greater improvement in pulmonary function than isoetharine. The choice between these agents in a clinical or research setting may, therefore, depend on the desired therapeutic window and tolerance for potential adverse effects. Preclinical comparative data in animal models remains limited, highlighting an area for future investigation.
Data Presentation: Clinical Efficacy and Safety
The following tables summarize key quantitative data from clinical studies comparing isoetharine and albuterol in patients experiencing acute asthma attacks.
Table 1: Comparative Efficacy in Acute Asthma
| Parameter | Isoetharine | Albuterol | Study Population | Key Findings |
| Improvement in FEV1 (Forced Expiratory Volume in 1 second) | 60% +/- 11% improvement immediately after first dose.[1] | 39% +/- 5% improvement immediately after first dose.[1] | 51 adults with severe asthma exacerbations (FEV1 <40% of predicted).[1] | Isoetharine showed a significantly greater immediate effect, but FEV1 values were equivalent within one hour.[1] |
| FEV1 at 180 minutes (% of predicted normal) | 57.1%[2] | 55.6%[2] | 103 patients (18-50 years old) with acute asthma.[2] | No significant difference in pulmonary function improvement after repeated doses.[2] |
| Hospital Admission Rate | 26%[2] | 28%[2] | 103 patients (18-50 years old) with acute asthma.[2] | No significant difference in admission rates between the two groups.[2] |
Table 2: Comparative Side Effect Profile
| Side Effect | Isoetharine | Albuterol | Study Population | Key Findings |
| Incidence of Side Effects | 36% of patients[1] | 4% of patients[1] | 51 adults with severe asthma exacerbations.[1] | Significantly more patients treated with isoetharine experienced side effects.[1] |
| Common Side Effects | Tremor, nervousness, headache, dizziness, nausea. | Tremor, nervousness, headache, sore throat, rapid heart rate.[3] | General patient populations. | Both drugs share a similar profile of common beta-2 agonist side effects. |
| Cardiovascular Effects | Can cause tachycardia due to some beta-1 receptor stimulation. | More selective for beta-2 receptors, but can still cause tachycardia, especially at higher doses. | General patient populations. | Albuterol is generally considered to have a more favorable cardiovascular safety profile due to higher beta-2 selectivity. |
Experimental Protocols
The clinical data presented above is primarily derived from randomized, double-blind, controlled trials in human subjects with acute asthma. A typical experimental protocol is as follows:
Human Clinical Trial Protocol for Acute Asthma
-
Patient Selection: Adult patients presenting to an emergency department with an acute asthma exacerbation, characterized by a Forced Expiratory Volume in 1 second (FEV1) below a certain percentage of their predicted value (e.g., <40%).[1] Exclusion criteria often include a history of sensitivity to the study drugs, congestive heart failure, or chronic obstructive pulmonary disease (COPD).[2]
-
Randomization and Blinding: Patients are randomly assigned to receive either isoetharine or albuterol in a double-blind fashion, where neither the patient nor the administering clinician knows which drug is being given.
-
Drug Administration: The study drug is administered via a nebulizer at specified doses and intervals. For example, isoetharine at 5 mg or albuterol at 2.5 mg, given hourly for a set number of doses.[1]
-
Concomitant Therapy: All patients typically receive standard care, which may include oxygen and systemic corticosteroids like methylprednisolone.[2]
-
Outcome Measures:
-
Pulmonary Function: Spirometry is performed at baseline and at regular intervals (e.g., 90 and 180 minutes) after treatment initiation to measure FEV1 and other parameters.[2]
-
Side Effects: The occurrence of any adverse events, such as tremor, palpitations, or nervousness, is systematically recorded.
-
Clinical Outcomes: Hospital admission rates and the number of nebulized treatments required are also tracked as key outcome measures.[1]
-
Signaling Pathways and Experimental Workflow
Beta-2 Adrenergic Receptor Signaling Pathway
Both isoetharine and albuterol exert their bronchodilatory effects by acting as agonists at the beta-2 adrenergic receptor, a G-protein coupled receptor located on the surface of airway smooth muscle cells. The binding of either agonist initiates a signaling cascade that leads to smooth muscle relaxation.
Experimental Workflow: Preclinical Evaluation in an Animal Model
While direct comparative preclinical data for isoetharine and albuterol is scarce, a typical workflow for evaluating bronchodilators in a guinea pig model of histamine-induced bronchoconstriction is depicted below. Guinea pigs are often used in asthma research due to the physiological similarities of their airways to humans.
Conclusion
This comparative analysis, based on available clinical data, indicates that while both isoetharine and albuterol are effective for acute asthma, they present a trade-off between speed of onset and side effect profile. Isoetharine may offer a faster initial relief, but this comes at the cost of a higher incidence of adverse effects. Albuterol, with its greater beta-2 selectivity, generally provides a more favorable safety profile. For long-term management and repeated dosing, the two drugs show comparable efficacy in improving pulmonary function. The lack of direct preclinical comparative studies in animal models represents a knowledge gap that, if addressed, could further elucidate the nuanced pharmacological differences between these two important bronchodilators.
References
- 1. Isoetharine versus albuterol for acute asthma: greater immediate effect, but more side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of isoetharine and albuterol: report of changes in pulmonary functions over 1 hour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Implications of the Intrinsic Efficacy of Beta-Adrenoceptor Drugs in Asthma: Full, Partial and Inverse Agonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoetharine Hydrochloride and Isoproterenol in Childhood Asthma
In the management of acute bronchospasm in pediatric asthma, the selection of an appropriate short-acting beta-adrenergic agonist is critical for achieving rapid symptom relief while minimizing adverse effects. This guide provides a detailed comparison of two such agents, isoetharine (B1672230) hydrochloride and isoproterenol (B85558), based on available clinical trial data. While these drugs have been largely succeeded by more selective agents, an understanding of their comparative profiles remains valuable for researchers in drug development and respiratory pharmacology.
Efficacy and Safety Profile: A Head-to-Head Comparison
A key study directly comparing aerosolized isoetharine and isoproterenol in children with status asthmaticus provides the primary basis for their clinical comparison. The findings of this randomized, double-blind study are summarized below.
| Feature | Isoetharine Hydrochloride | Isoproterenol | Citation |
| Pulmonary Function | Tended to produce a greater improvement in pulmonary function. | Showed improvement in pulmonary function. | [1] |
| Cardiac Side Effects | Produced significantly less cardiac side effects. | Associated with more pronounced cardiac side effects. | [1] |
| Duration of Action | No change from baseline noted at 120 minutes post-treatment. | No change from baseline noted at 120 minutes post-treatment. | [1] |
Mechanism of Action: The Beta-Adrenergic Signaling Pathway
Both isoetharine and isoproterenol exert their bronchodilatory effects by acting as agonists at beta-adrenergic receptors. Isoproterenol is a non-selective beta-agonist, stimulating both beta-1 and beta-2 receptors. Beta-1 receptor stimulation is primarily associated with cardiac effects, such as increased heart rate and contractility. Beta-2 receptor stimulation leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation. Isoetharine is considered more selective for beta-2 receptors, which is believed to account for its more favorable cardiac safety profile.[1]
The activation of beta-2 adrenergic receptors on airway smooth muscle cells initiates a signaling cascade mediated by the Gs protein, leading to the activation of adenylyl cyclase. This enzyme, in turn, increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various intracellular targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation.
References
A Comparative Guide to the Quantification of Isoetharine Hydrochloride: HPLC vs. Colorimetric Methods
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and formulation development. This guide provides a detailed comparison of two common analytical techniques for the determination of isoetharine (B1672230) hydrochloride: the compendial High-Performance Liquid Chromatography (HPLC) method and a visible spectrophotometric (colorimetric) assay.
This publication outlines the experimental protocols for both methods and presents a comparative summary of their performance characteristics. The objective is to provide a clear, data-driven overview to assist analytical chemists in selecting the most appropriate method for their specific needs, considering factors such as available instrumentation, sample throughput requirements, and the desired level of analytical rigor.
Experimental Protocols
A detailed understanding of the methodology is essential for the successful implementation and cross-validation of any analytical procedure. The following sections provide the step-by-step protocols for both the HPLC and colorimetric analysis of isoetharine hydrochloride.
High-Performance Liquid Chromatography (HPLC) Method (As per USP-NF)
The HPLC method is the current official method in the United States Pharmacopeia-National Formulary (USP-NF) for the assay of this compound. It offers high selectivity and is suitable for stability-indicating assays.
Chromatographic System:
-
Instrument: A liquid chromatograph equipped with a UV detector set at 278 nm.
-
Column: A 4-mm × 30-cm column containing packing L1 (a strong cation-exchange resin consisting of sulfonated styrene-divinylbenzene copolymer).
-
Mobile Phase: 0.17 N acetic acid.
-
Flow Rate: Approximately 2.2 mL per minute.
Procedure:
-
Standard Preparation: Accurately weigh a quantity of USP this compound Reference Standard (RS) and dissolve in a freshly prepared sodium bisulfite solution (3 in 1000) to obtain a solution with a concentration of about 5 mg/mL. Transfer 5.0 mL of this solution to a 50-mL volumetric flask, dilute with 0.17 N acetic acid to volume, and mix. This yields a standard solution with a known concentration of about 500 µg/mL.
-
Assay Preparation: Accurately weigh about 125 mg of this compound, transfer to a 25-mL volumetric flask, and dissolve in the sodium bisulfite solution (3 in 1000). Dilute with the same solvent to volume and mix. Transfer 5.0 mL of this solution to a 50-mL volumetric flask, dilute with 0.17 N acetic acid to volume, and mix.
-
Chromatography and Calculation: Inject equal volumes (e.g., 10 µL) of the Standard preparation and the Assay preparation into the chromatograph. Record the peak responses and calculate the quantity of this compound (C₁₃H₂₁NO₃·HCl) in the portion of this compound taken.
Colorimetric Method
This method is based on the reaction of this compound with potassium ferricyanide (B76249) in a phosphate (B84403) buffer, resulting in a colored product that can be measured using a spectrophotometer.
Reagents and Equipment:
-
Potassium Ferricyanide Solution: Prepare a suitable concentration in water.
-
Phosphate Buffer: 0.05 M phosphate buffer solution.
-
Spectrophotometer: A visible spectrophotometer set to a wavelength of 500 nm.
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound in water at various known concentrations.
-
Color Development: To a specific volume of each standard solution, add the phosphate buffer and the potassium ferricyanide solution. Allow the reaction to proceed for a set amount of time to ensure complete color development.
-
Absorbance Measurement: Measure the absorbance of each solution at 500 nm against a reagent blank.
-
Sample Analysis: Prepare the sample solution containing this compound at a concentration within the range of the standard curve. Repeat the color development and absorbance measurement steps as for the standards.
-
Concentration Determination: Determine the concentration of this compound in the sample by comparing its absorbance to the standard curve.
Method Performance Comparison
The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes the key validation parameters for both the HPLC and colorimetric methods for this compound analysis.
| Performance Parameter | HPLC Method (USP-NF) | Colorimetric Method |
| Principle | Chromatographic separation on a cation-exchange column with UV detection. | Oxidation-reduction reaction with potassium ferricyanide to form a colored product, followed by spectrophotometric measurement. |
| Specificity | High. The chromatographic separation can resolve isoetharine from potential impurities and degradation products, making it a stability-indicating method. | Moderate. The method is susceptible to interference from other reducing agents or compounds that may react with potassium ferricyanide. Excipients in a formulation could potentially interfere. |
| Linearity | Typically exhibits excellent linearity over a wide concentration range, with a correlation coefficient (r²) > 0.999. | Good linearity is generally observed within a defined concentration range. |
| Accuracy (% Recovery) | High accuracy, with recovery values typically within 98-102%. | Good accuracy, with reported results in excellent agreement with the HPLC method. |
| Precision (% RSD) | High precision. The relative standard deviation (RSD) for replicate injections is typically less than 2.0%. The USP monograph specifies a system suitability requirement of not more than 3.0% RSD for replicate injections of the standard preparation. | Good precision, with a reported percent relative standard deviation of 0.6% based on 5 readings. |
| Limit of Detection (LOD) | Low. HPLC methods are generally sensitive and can detect low levels of the analyte. | Generally higher than HPLC, depending on the molar absorptivity of the colored product. |
| Limit of Quantification (LOQ) | Low. Allows for the accurate and precise measurement of low concentrations of the analyte. | Generally higher than HPLC. |
| Analysis Time | Longer per sample due to chromatographic run times. However, modern UHPLC systems can significantly reduce analysis time. | Shorter per sample, as it involves a direct chemical reaction and measurement. |
| Instrumentation | Requires a High-Performance Liquid Chromatograph with a UV detector. | Requires a UV-Visible Spectrophotometer. |
| Cost and Complexity | Higher initial instrument cost and requires more specialized training for operation and maintenance. Solvents and columns contribute to ongoing operational costs. | Lower initial instrument cost and is generally simpler to perform. Reagent costs are typically lower. |
Logical Workflow for Method Cross-Validation
The process of cross-validating these two methods involves a systematic approach to ensure that the alternative method (colorimetric) provides results that are comparable to the established reference method (HPLC).
Caption: A flowchart illustrating the parallel workflows and comparison point for the cross-validation of the HPLC and colorimetric methods for this compound analysis.
Conclusion
Both the HPLC and colorimetric methods can be effectively used for the quantification of this compound. The choice between the two depends on the specific requirements of the analysis.
-
The HPLC method , as the official USP-NF method, is the gold standard for quality control, regulatory submissions, and situations requiring high specificity and the ability to perform stability-indicating assays. Its higher initial cost and complexity are justified by its superior performance in these critical applications.
-
The colorimetric method offers a simpler, faster, and more cost-effective alternative. It is well-suited for routine analysis, in-process controls, or in laboratory settings where an HPLC system is not available. While it may be more susceptible to interferences, with proper validation and sample consideration, it can provide accurate and precise results that are in good agreement with the HPLC method.
For laboratories looking to implement a new method for this compound analysis, a cross-validation study against the USP-NF HPLC method is highly recommended to ensure the accuracy and reliability of the results obtained with the alternative procedure.
A Comparative Analysis of the Duration of Action: Isoetharine vs. Metaproterenol
In the landscape of bronchodilator therapy, the duration of action is a critical determinant of a drug's clinical utility, influencing dosing frequency and patient adherence. This guide provides a detailed comparison of the duration of action of two short-acting beta-2 adrenergic agonists, isoetharine (B1672230) and metaproterenol (B1677457), intended for researchers, scientists, and drug development professionals. The following analysis is based on data from comparative clinical studies.
Quantitative Comparison of Pharmacodynamic Properties
The duration of bronchodilator effect is a key differentiator between isoetharine and metaproterenol. Clinical data consistently demonstrates that metaproterenol possesses a significantly longer duration of action.
| Parameter | Isoetharine | Metaproterenol |
| Onset of Action | 5 minutes[1] | 3 minutes[1] |
| Time to Peak Effect | 5-15 minutes[2] | 15 minutes[1] |
| Duration of Action (Bronchodilation) | 1 - 4 hours[2][3] | Approximately 4 hours[3] |
| Duration of Effect (Methacholine-induced bronchospasm in dogs) | 90 minutes[1] | 210 minutes[1] |
Experimental Protocols
The data presented in this guide is derived from controlled clinical trials and preclinical studies. The methodologies employed in these studies are crucial for interpreting the comparative data.
Clinical Trial in Patients with Reversible Bronchospastic Disease
A double-blind, parallel-group study was conducted to compare the efficacy of a 5% metaproterenol sulfate (B86663) solution and a fixed-combination solution of isoetharine and phenylephrine.[3]
-
Subjects: 27 patients with reversible bronchospastic disease.[3]
-
Drug Administration: Patients received either 0.3 ml of metaproterenol or 0.5 ml of the isoetharine-phenylephrine solution via intermittent positive pressure breathing (IPPB).[3]
-
Measurements: Pulmonary function tests, including forced expiratory volume in one second (FEV1), were performed before treatment and at 30-minute intervals for up to six hours post-administration. Blood pressure and pulse rate were also monitored.[3]
-
Primary Endpoint: The duration of effect was defined as an increase in FEV1 of at least 15% from baseline.[3]
Preclinical Study in a Canine Model of Bronchospasm
A study was conducted to evaluate the cardiovascular effects and effectiveness of isoetharine, metaproterenol, and salbutamol (B1663637) in relieving methacholine-induced bronchospasm in dogs.
-
Subjects: Anesthetized and mechanically ventilated dogs.[1]
-
Induction of Bronchospasm: Bronchospasm was induced by the administration of methacholine (B1211447) (2 micrograms/kg/hour).[1]
-
Drug Administration: Following the induction of bronchospasm, metaproterenol (15 mg), isoetharine (2.5 mg), or salbutamol was administered intratracheally.[1]
-
Measurements: Transpulmonary pressure, heart rate, and cardiac output were measured. The onset and duration of the bronchodilator effect were determined by changes in transpulmonary pressure.[1]
Signaling Pathway of Beta-2 Adrenergic Agonists
Both isoetharine and metaproterenol exert their bronchodilator effects by stimulating beta-2 adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a downstream signaling cascade that leads to muscle relaxation and bronchodilation.
Caption: Signaling pathway of beta-2 adrenergic agonists leading to bronchodilation.
References
- 1. Comparison of metaproterenol, isoetharine and salbutamol in the relief of methacholine-induced bronchospasm in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoetharine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Double-blind comparison of metaproterenol and isoetharine-phenylephrine solutions in intermittent positive pressure breathing in bronchospastic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Efficacy of Isoetharine Hydrochloride in Combination with Other Bronchodilators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of isoetharine (B1672230) hydrochloride when used in combination with other bronchodilators for the treatment of obstructive airway diseases. The information is compiled from clinical studies to aid in research and drug development.
Executive Summary
Isoetharine hydrochloride is a selective beta-2 adrenergic agonist that has been utilized as a bronchodilator. While its use as a monotherapy has been well-documented, its efficacy in combination with other classes of bronchodilators is of significant interest for optimizing therapeutic strategies. This guide examines the available evidence for the combination of isoetharine with an anticholinergic agent (ipratropium bromide) and discusses the potential for combinations with a methylxanthine (theophylline) and a mast cell stabilizer (cromolyn sodium) based on studies of similar beta-agonist combinations.
Data Presentation: Quantitative Analysis of Combination Therapies
The following tables summarize the quantitative data from clinical trials assessing the efficacy of this compound in combination with other bronchodilators.
Table 1: Isoetharine in Combination with Ipratropium (B1672105) Bromide for Chronic Obstructive Pulmonary Disease (COPD)
| Outcome Measure | Isoetharine + Ipratropium Bromide Group (n=30) | Isoetharine + Placebo Group (n=25) | P-value |
| Average Reduction in Emergency Department (ED) Treatment Time | 91 minutes shorter | - | < .05 |
| Average Reduction in Number of Nebulized Isoetharine Treatments | 1 less treatment | - | < .05 |
| Forced Expiratory Volume in 1 second (FEV1) at Discharge | No significant difference between groups | No significant difference between groups | NS |
| Forced Vital Capacity (FVC) at Discharge | No significant difference between groups | No significant difference between groups | NS |
NS: Not Significant
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Study of Isoetharine and Ipratropium Bromide in COPD Exacerbations
-
Study Design: A randomized, double-blinded, controlled trial.
-
Participants: Patients presenting to the emergency department with acute exacerbations of chronic obstructive pulmonary disease.
-
Interventions:
-
Experimental Group: Received nebulized isoetharine (0.5 mL of a 1% solution, 5.0 mg) diluted to 2.0 mL with normal saline every hour, plus ipratropium bromide (54 micrograms, three puffs) after the first isoetharine treatment and 36 micrograms (two puffs) after the second and fourth treatments.
-
Control Group: Received the same nebulized isoetharine regimen with a placebo metered-dose inhaler administered in the same manner as the ipratropium bromide.
-
-
Measurements: The primary outcomes were the duration of emergency department treatment and the number of isoetharine treatments required. Pulmonary functions (FEV1 and FVC) were measured at the beginning of the study and at discharge.
Signaling Pathways and Mechanisms of Action
The bronchodilatory effect of this compound is mediated through the beta-2 adrenergic receptor signaling pathway.
Discussion of Combination Therapies
Isoetharine and Ipratropium Bromide
The combination of a beta-2 agonist like isoetharine with an anticholinergic agent such as ipratropium bromide offers a synergistic approach to bronchodilation. Beta-2 agonists stimulate the relaxation of bronchial smooth muscle, while anticholinergics block the bronchoconstrictor effects of acetylcholine. The clinical data presented in Table 1 demonstrates that the addition of ipratropium bromide to isoetharine therapy in patients with acute COPD exacerbations significantly reduces the duration of emergency department treatment and the need for rescue medication[1]. This suggests an enhanced therapeutic effect without a significant difference in pulmonary function at discharge, indicating a faster resolution of symptoms.
Isoetharine and Theophylline (B1681296)
While no direct clinical trials on the combination of isoetharine and theophylline were identified, studies on the combination of other beta-2 agonists with theophylline suggest potential benefits. Theophylline, a methylxanthine, is believed to have both bronchodilator and anti-inflammatory effects. The combination of a beta-agonist and theophylline has been shown to have an additive bronchodilating effect and may offer clinical advantages, particularly in patients who do not achieve optimal control with a single agent. This combination may allow for the use of lower doses of each drug, potentially reducing the risk of side effects.
Isoetharine and Cromolyn (B99618) Sodium
Cromolyn sodium is a mast cell stabilizer that prevents the release of inflammatory mediators. While its primary role is in the prophylactic management of asthma, its combination with a short-acting beta-agonist may be beneficial, particularly in preventing exercise-induced bronchospasm. Studies have shown that cromolyn sodium can be effectively used alongside beta-2 agonists to control asthma symptoms and improve lung function. The physical and chemical compatibility of cromolyn sodium with isoetharine in nebulizer solutions has been established, suggesting that co-administration is feasible.
Conclusion
The available evidence suggests that combining this compound with other bronchodilators can be an effective strategy to enhance therapeutic outcomes in patients with obstructive airway diseases. The combination of isoetharine with ipratropium bromide is supported by clinical data demonstrating improved efficacy in the acute setting of COPD. While direct evidence for combinations with theophylline and cromolyn sodium is limited, the mechanistic rationale and data from studies with similar beta-agonists indicate a potential for additive or synergistic effects. Further clinical trials are warranted to definitively establish the efficacy and safety of these specific combinations.
References
Isoetharine Hydrochloride's Impact on Mucociliary Clearance: A Comparative Analysis
For Immediate Release
A comprehensive review of experimental data reveals the comparative efficacy of isoetharine (B1672230) hydrochloride in enhancing mucociliary clearance, a critical defense mechanism of the respiratory system. This guide provides researchers, scientists, and drug development professionals with a consolidated overview of isoetharine's performance against other secretolytic and bronchodilator agents, supported by detailed experimental protocols and quantitative data.
Isoetharine hydrochloride, a selective beta-2 adrenergic agonist, is recognized for its bronchodilator properties. Its mechanism of action involves the stimulation of beta-2 receptors in the bronchial smooth muscle, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP). This increase not only induces bronchodilation but is also understood to enhance mucociliary clearance, the process by which the airways clear themselves of mucus and trapped debris. While the bronchodilatory effects of isoetharine are well-documented, this guide focuses on its less-explored role in mucociliary transport and provides a comparative framework against other therapeutic alternatives.
Comparative Efficacy of Mucociliary Clearance Agents
To provide a clear comparison, the following table summarizes the quantitative effects of this compound and several alternative compounds on mucociliary clearance, as documented in various experimental studies.
| Drug | Drug Class | Dosage | Patient Population | Measurement Method | Key Finding |
| This compound | Beta-2 Adrenergic Agonist | - | Animal (Sheep) | Tracheal Mucus Velocity | Prevented the decrease in tracheal mucus velocity caused by an allergen. |
| Salbutamol (B1663637) (Albuterol) | Beta-2 Adrenergic Agonist | 500 µg (inhaled) | Chronic Bronchitis Patients | Radioaerosol Technique | Increased mucociliary clearance from 12.2 (± 5.6)% to 33.1 (± 13.5)% activity cleared per hour.[1] |
| Terbutaline (B1683087) | Beta-2 Adrenergic Agonist | 1 mg (inhaled) | Asthmatic Patients | Bronchoscintigraphy | Increased clearance of radioactivity from the lobar bronchi by a median of 32%.[2][3] |
| Ipratropium (B1672105) Bromide | Anticholinergic | 40 µg (inhaled) | Patients with reversible airways obstruction | Radioaerosol Tracer | No statistically significant difference in mean mucociliary clearance curves compared to placebo.[4] |
| Theophylline (B1681296) | Methylxanthine | 25 mg/kg (oral) | Healthy Cats | Dynamic Scintigraphic Imaging | Did not significantly alter Tracheal Mucociliary Clearance Rate (TMCCR). The TMCCR was 22.2 ± 2.8 mm/min with placebo and 21.8 ± 3.5 mm/min with theophylline.[5] |
| Ambroxol | Mucolytic | 60 mg (inhaled) | Animal (Sheep) | Radioaerosol Technique | Reduced radioactive counts by 13.3% compared to vehicle, indicating stimulation of mucociliary clearance.[6] |
| N-Acetylcysteine (NAC) | Mucolytic | 200 mg, three times daily for 4 weeks (oral) | Chronic Bronchitis Patients | Radioaerosol Technique | No significant differences in mucociliary clearance curves compared to control or placebo.[7] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the presented data.
Radioaerosol Technique for Measuring Mucociliary Clearance
This widely used in vivo technique involves the inhalation of a radioactively labeled aerosol by the subject. The movement of the deposited radioactive particles is then tracked over time using a gamma camera.
-
Radioisotope: Typically, Technetium-99m (⁹⁹ᵐTc) is used to label particles such as albumin microspheres or sulfur colloid.
-
Aerosol Generation: A nebulizer or a metered-dose inhaler is used to generate an aerosol with a specific particle size distribution, ensuring deposition in the desired regions of the lung.
-
Inhalation Procedure: Subjects inhale the radioaerosol under controlled breathing patterns to standardize the initial deposition.
-
Imaging: A gamma camera acquires sequential images of the lungs over a period of several hours.
-
Data Analysis: The rate of clearance of radioactivity from different lung regions is calculated from the series of images, providing a quantitative measure of mucociliary clearance.
Tracheal Mucus Velocity Measurement
This method provides a direct measure of the speed of mucus transport in the trachea.
-
Marker Placement: Small, inert, radiopaque particles (e.g., Teflon discs) or a bolus of radiolabeled particles are placed on the tracheal mucosa, often via a bronchoscope.
-
Imaging: The movement of the markers is tracked using cineradiography or a gamma camera.
-
Velocity Calculation: The distance the markers travel over a specific time is measured to calculate the tracheal mucus velocity, typically expressed in mm/minute.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams have been generated.
References
- 1. Acute effect of inhaled salbutamol on mucociliary clearance in health and chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of terbutaline on mucociliary clearance in asthmatic and healthy subjects after inhalation from a pressurised inhaler and a dry powder inhaler - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of terbutaline on mucociliary clearance in asthmatic and healthy subjects after inhalation from a pressurised inhaler and a dry powder inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ipratropium bromide on mucociliary clearance and pulmonary function in reversible airways obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of theophylline on tracheal mucociliary clearance rates in healthy cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Effect of oral N-acetylcysteine on mucus clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Side Effect Profiles: Isoetharine vs. Newer Beta-2 Agonists
A comprehensive review of the pharmacodynamic properties and clinical adverse event data of isoetharine (B1672230) in comparison to contemporary beta-2 adrenergic receptor agonists, including albuterol, levalbuterol, salmeterol, and formoterol (B127741).
Introduction
The therapeutic landscape for obstructive airway diseases has evolved significantly with the development of selective beta-2 adrenergic receptor agonists. Isoetharine, an early catecholamine bronchodilator, has largely been supplanted by newer agents designed for enhanced beta-2 selectivity and improved safety profiles. This guide provides a detailed comparison of the side effect profiles of isoetharine and its modern counterparts, supported by quantitative data from clinical trials and an examination of the underlying signaling pathways. This analysis is intended for researchers, scientists, and drug development professionals to inform future research and development in respiratory medicine.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the reported side effects from clinical trials comparing isoetharine with albuterol, and presents data on the side effect profiles of other newer beta-2 agonists. It is important to note that direct, head-to-head clinical trial data comparing isoetharine with levalbuterol, salmeterol, and formoterol is limited. Therefore, the data for these newer agents are derived from studies comparing them to other active comparators or placebo.
| Side Effect | Isoetharine | Albuterol | Levalbuterol | Salmeterol | Formoterol |
| Overall Incidence | 36%[1] | 4%[1] | Varies | Varies | Varies |
| Tremor | Reported[2] | Reported[2] | Reported | Reported | Reported |
| Tachycardia | Reported[2] | Reported[2] | Reported | Reported | Reported |
| Palpitations | Reported | Reported | Reported | Reported | Reported |
| Nervousness | Reported[2] | Reported[2] | Reported | Reported[3] | Reported |
| Headache | Reported | Reported[4] | Reported | Reported[3] | Reported |
| Dizziness | Reported | Reported | Reported[2][4] | Reported | Reported |
| Nausea | Reported | Reported | Reported | Reported | Reported |
| Vomiting | Reported | Reported | Reported[4] | Reported | Reported |
| Sore Throat | Not Reported | Reported[4] | Reported[4] | Reported[3] | Reported |
| Runny Nose | Not Reported | Reported[4] | Reported[4] | Not Reported | Not Reported |
Note: "Reported" indicates that the side effect is listed in the literature, but specific frequency data from direct comparative trials with isoetharine were not available. "Varies" indicates that the incidence rates are dependent on the specific study, dosage, and comparator used.
Experimental Protocols
The following are summaries of the methodologies employed in key clinical trials comparing isoetharine and albuterol.
Study 1: Shrestha M, et al. Isoetharine versus albuterol for acute asthma.[1]
-
Objective: To compare the magnitude of immediate effects and side effects of nebulized isoetharine and albuterol in the treatment of acute severe asthma.
-
Study Design: A randomized, double-blind, controlled trial.
-
Participants: 51 adults presenting to the emergency department with severe asthma exacerbations (Forced Expiratory Volume in 1 second [FEV1] < 40% of predicted).
-
Interventions: Patients were randomized to receive hourly nebulized treatments of either isoetharine (5.0 mg) or albuterol (2.5 mg).
-
Outcome Measures: The primary efficacy endpoint was the change in FEV1 measured before and after each treatment. Side effects were recorded for each patient.
-
Data Analysis: The mean percentage improvement in FEV1 was compared between the two groups. The incidence of side effects was also compared.
Study 2: Emerman CL, et al. A randomized, controlled comparison of isoetharine and albuterol in the treatment of acute asthma.[6]
-
Objective: To determine if repeated doses of nebulized albuterol result in greater bronchodilation and a lower hospital admission rate compared to nebulized isoetharine in the treatment of acute asthma.
-
Study Design: A randomized, double-blinded, controlled trial.
-
Participants: 103 patients between 18 and 50 years of age presenting with acute asthma. Patients with a history of sensitivity to the study drugs, congestive heart failure, or chronic obstructive pulmonary disease were excluded.
-
Interventions: All patients received oxygen and methylprednisolone. They were then randomized to receive either isoetharine or albuterol via nebulizer at hourly intervals for a total of three doses.
-
Outcome Measures: Spirometry (FEV1) was performed before treatment and at 90 and 180 minutes. The occurrence of any side effects was recorded. Hospital admission rates were also compared.
-
Data Analysis: FEV1 values and hospital admission rates were compared between the two treatment groups. The incidence of side effects was also compared.
Signaling Pathways
The therapeutic and adverse effects of beta-2 agonists are mediated through their interaction with beta-2 adrenergic receptors, which are G-protein coupled receptors. The primary therapeutic effect of bronchodilation is mediated through the Gs signaling pathway. However, off-target effects and some adverse effects can be attributed to the less selective binding to beta-1 adrenergic receptors and the coupling of beta-2 receptors to the Gi signaling pathway.
Beta-2 Adrenergic Receptor Signaling: Gs Pathway
This pathway is responsible for the bronchodilatory effects of beta-2 agonists.
Caption: Gs-mediated signaling pathway of beta-2 agonists leading to bronchodilation.
Beta-2 Adrenergic Receptor Signaling: Gi Pathway
Coupling of the beta-2 adrenergic receptor to the Gi protein can lead to downstream effects that may contribute to some of the observed side effects and long-term receptor desensitization.
Caption: Gi-mediated signaling pathway of beta-2 agonists.
Experimental Workflow: Clinical Trial for Comparative Side Effect Profiling
The following diagram illustrates a typical workflow for a clinical trial designed to compare the side effect profiles of two inhaled beta-2 agonists.
Caption: Workflow of a randomized controlled trial comparing two beta-2 agonists.
Conclusion
The available evidence indicates that while isoetharine is an effective bronchodilator, it is associated with a significantly higher incidence of side effects compared to newer, more selective beta-2 agonists like albuterol[1]. The development of agents such as levalbuterol, salmeterol, and formoterol has further refined the therapeutic index of this drug class by aiming for greater beta-2 receptor selectivity, thereby theoretically reducing the potential for off-target effects. The signaling pathway diagrams illustrate the common Gs-mediated therapeutic pathway and the alternative Gi-mediated pathway that may contribute to adverse events. The provided experimental protocols and workflow highlight the rigorous methodologies required to ascertain the comparative safety and efficacy of these agents. For drug development professionals, the focus remains on designing molecules with high beta-2 selectivity and affinity to maximize therapeutic benefit while minimizing the side effect profile.
References
- 1. Isoetharine versus albuterol for acute asthma: greater immediate effect, but more side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levalbuterol vs. Albuterol: Differences, similarities, and which is better for you [singlecare.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Levalbuterol vs. Albuterol for Asthma and COPD: Important Differences and Potential Risks. [goodrx.com]
A Comparative Guide to the Preclinical Reproducibility of Isoetharine Hydrochloride-Induced Bronchodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical reproducibility of bronchodilation induced by isoetharine (B1672230) hydrochloride against common alternative beta-adrenergic agonists. The information is intended to assist researchers in selecting appropriate compounds and designing robust preclinical studies for the evaluation of novel respiratory therapeutics. While direct preclinical studies on the reproducibility of isoetharine are limited, this guide synthesizes available comparative data to infer its consistency and performance.
Comparison of Bronchodilator Efficacy and Variability in Preclinical Models
The following table summarizes quantitative data from preclinical studies comparing the bronchodilatory effects of isoetharine hydrochloride with isoproterenol (B85558) and salbutamol (B1663637). The data is primarily derived from studies in guinea pigs, a well-established animal model for asthma and bronchodilator research.[1] The variability of the response, where reported, is included to provide an indication of the reproducibility of the effect.
| Compound | Animal Model | Method of Bronchoconstriction | Measurement of Bronchodilation | Potency (ED50) or Relative Potency | Reported Variability (e.g., SD, SEM, CI) | Reference |
| This compound | Guinea Pig (in vivo) | Acetylcholine-induced | Antagonism of increased pulmonary resistance | Less potent than isoproterenol | Not explicitly reported | [1] |
| Dog (in vivo) | Methacholine-induced | Decrease in transpulmonary pressure | Slower onset and shorter duration than metaproterenol (B1677457) and salbutamol | Not explicitly reported | [2] | |
| Isoproterenol | Guinea Pig (in vivo) | Acetylcholine-induced | Antagonism of increased pulmonary resistance | High potency | Not explicitly reported | [1] |
| Guinea Pig (in vitro, tracheal tissue) | Histamine (B1213489)/Carbachol-induced | Relaxation of tracheal tissue | High potency | Not explicitly reported | [3] | |
| Salbutamol (Albuterol) | Guinea Pig (in vivo) | Acetylcholine-induced | Antagonism of increased pulmonary resistance | Potency between isoproterenol and isoetharine | Not explicitly reported | [1] |
| Guinea Pig (in vitro, tracheal tissue) | Histamine/Carbachol-induced | Relaxation of tracheal tissue | Potent | Not explicitly reported | [3] |
Note: The lack of explicitly reported variability data (e.g., Standard Deviation, Coefficient of Variation) across multiple studies for isoetharine makes a direct statistical comparison of reproducibility challenging. Researchers should aim to include rigorous statistical analysis of variability in their own preclinical investigations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of preclinical findings. Below are representative protocols for in vivo and in vitro assessment of bronchodilator activity, based on common practices in the field.
In Vivo Assessment of Bronchodilation in Guinea Pigs
This protocol is adapted from methodologies used to evaluate beta-agonist-induced bronchodilation in anesthetized guinea pigs.
1. Animal Preparation:
- Male Hartley guinea pigs (300-400 g) are anesthetized (e.g., with urethane).
- A tracheotomy is performed, and the animal is connected to a small animal ventilator.
- Femoral vein is cannulated for intravenous drug administration.
2. Induction of Bronchoconstriction:
- A stable baseline for total lung resistance and dynamic compliance is recorded.
- Bronchoconstriction is induced by a continuous intravenous infusion of a bronchoconstrictor agent such as histamine or acetylcholine. The infusion rate is adjusted to achieve a stable, submaximal increase in airway resistance.
3. Bronchodilator Administration:
- Once a stable bronchoconstricted state is achieved, this compound or a comparator drug is administered intravenously as a bolus or infusion.
- A range of doses is typically tested to generate a dose-response curve.
4. Measurement of Bronchodilation:
- Total lung resistance and dynamic compliance are continuously monitored.
- The percentage reversal of the induced bronchoconstriction is calculated for each dose of the test compound.
- The dose required to produce a 50% reversal of bronchoconstriction (ED50) can be determined to compare the potency of different bronchodilators.
5. Assessment of Reproducibility:
- To assess reproducibility, the same dose of the bronchodilator can be administered on multiple occasions after repeated bronchoconstrictor challenges, allowing for the calculation of the coefficient of variation (CV) for the bronchodilator response. It is important to ensure a return to baseline conditions between challenges.
In Vitro Assessment of Bronchodilation using Guinea Pig Tracheal Rings
This protocol is based on isolated organ bath studies, a common method for evaluating direct effects of drugs on airway smooth muscle.
1. Tissue Preparation:
- Guinea pigs are euthanized, and the trachea is carefully excised.
- The trachea is cleaned of adhering connective tissue and cut into rings (2-3 mm in width).
- Tracheal rings are suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
2. Induction of Contraction:
- The tracheal rings are connected to an isometric force transducer to record changes in tension.
- A baseline tension is applied, and the tissues are allowed to equilibrate.
- The rings are contracted with a submaximal concentration of a contractile agent like histamine or carbachol.
3. Bronchodilator Administration:
- Once a stable contraction is achieved, cumulative concentrations of this compound or a comparator drug are added to the organ bath.
4. Measurement of Relaxation:
- The relaxation of the tracheal ring is measured as the percentage reversal of the induced contraction.
- Concentration-response curves are constructed, and the EC50 (concentration producing 50% of the maximal relaxation) is calculated to determine potency.
5. Assessment of Reproducibility:
- Reproducibility can be assessed by performing repeated experiments with tracheal rings from different animals and calculating the variability (e.g., standard deviation or standard error of the mean) of the EC50 values.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound is a beta-2 adrenergic receptor agonist.[4] Its bronchodilatory effect is mediated through the following signaling cascade:
Caption: Signaling pathway of this compound-induced bronchodilation.
Experimental Workflow for Assessing Bronchodilator Reproducibility
The following diagram outlines a typical workflow for a preclinical study designed to assess the reproducibility of a bronchodilator's effect.
Caption: Workflow for assessing the reproducibility of bronchodilator effects.
References
- 1. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of metaproterenol, isoetharine and salbutamol in the relief of methacholine-induced bronchospasm in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Age-related changes in guinea pig respiratory tissues: considerations for assessment of bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Isoetharine Hydrochloride
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Isoetharine Hydrochloride. The following procedures are designed to ensure a safe laboratory environment by outlining necessary personal protective equipment, operational handling, and disposal methods.
Occupational Exposure Limits
No specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH, have been established for this compound.[1][2] In the absence of defined OELs, it is critical to handle this compound with a high degree of caution, adhering to the principle of ALARA (As Low As Reasonably Achievable) to minimize any potential exposure.
Personal Protective Equipment (PPE) Summary
Proper selection and use of PPE are paramount to prevent direct contact and inhalation. The following table summarizes the recommended PPE when handling this compound, particularly in its solid form.
| PPE Category | Specifications and Standards |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. Must conform to EN 166 (EU) or be NIOSH-approved (US).[1] |
| Hand Protection | Handle with chemical-impermeable gloves.[1] Gloves must be inspected for integrity before use. The selected gloves should meet EU Directive 89/686/EEC and the EN 374 standard.[1] After handling, wash and dry hands thoroughly.[1] |
| Body Protection | Wear fire/flame-resistant and impervious clothing, such as a lab coat.[1] |
| Respiratory Protection | Use only in a well-ventilated area.[1] If engineering controls are insufficient, exposure limits are exceeded, or symptoms like irritation occur, a full-face respirator should be used.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and environmental protection. The following workflow and procedural steps should be implemented.
Procedural Guidance: Step-by-Step
Handling and Storage:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure emergency exits are accessible.[1]
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1]
-
Preventing Exposure: Wear the appropriate PPE as detailed in the table above. Take measures to avoid the formation of dust and aerosols.[1] Avoid all contact with skin and eyes.[1]
-
Safe Practices: Use non-sparking tools to prevent ignition from electrostatic discharge.[1] Do not eat, drink, or smoke in the handling area.
-
Storage: Store the compound in a tightly sealed, suitable container.[1] The storage location should be cool, dry, and well-ventilated, away from incompatible materials.[1]
Spill Management:
-
Immediate Actions: In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Remove all sources of ignition.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup: Use personal protective equipment, including chemical-impermeable gloves, during cleanup.[1] Use spark-proof tools and explosion-proof equipment for collection.[1] Adhered or collected material should be promptly placed into suitable, closed containers for disposal.[1]
Disposal Plan:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper) in suitable, clearly labeled, and closed containers.[1]
-
Environmental Precaution: Discharge into the environment must be strictly avoided.[1]
-
Regulatory Compliance: Arrange for disposal in accordance with all applicable federal, state, and local environmental regulations.[1]
Emergency First Aid Procedures
In the event of an exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek emergency medical treatment. |
| Skin Contact | Flush the affected skin with water. |
| Inhalation | Move the individual to a well-ventilated area with fresh air. |
| Ingestion | Obtain emergency medical treatment immediately. Effects of over-ingestion may include tachycardia, palpitations, nausea, and headache. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
